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Foundational

Crystal Structure and Stereochemical Analysis of (2S)-2-[(Pyridin-4-yl)amino]propanoic Acid Hydrochloride: A Technical Guide

Executive Summary The compound (2S)-2-[(pyridin-4-yl)amino]propanoic acid hydrochloride is a chiral, non-natural amino acid derivative of significant interest in medicinal chemistry. As an N-pyridyl analogue of L-alanine...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound (2S)-2-[(pyridin-4-yl)amino]propanoic acid hydrochloride is a chiral, non-natural amino acid derivative of significant interest in medicinal chemistry. As an N-pyridyl analogue of L-alanine, it serves as a versatile pharmacophore, frequently utilized in the design of enzyme inhibitors and transition-metal ligands. In drug development, the rigorous validation of absolute stereochemistry and solid-state form is a non-negotiable regulatory requirement. This whitepaper provides an in-depth, self-validating crystallographic workflow for determining the crystal structure, protonation state, and absolute configuration of this specific hydrochloride salt.

Molecular Architecture & Solid-State Causality

To understand the solid-state behavior of (2S)-2-[(pyridin-4-yl)amino]propanoic acid hydrochloride, one must first analyze the electronic causality governing its protonation state.

The Protonation Logic: The molecule contains three potential sites for ionization: the carboxylic acid, the secondary amine, and the pyridine nitrogen. In a standard aliphatic amino acid, the secondary amine would be the most basic site. However, the 4-aminopyridine moiety exhibits strong resonance stabilization. The lone pair of electrons on the exocyclic secondary amine nitrogen delocalizes into the π -system of the pyridine ring. This delocalization dramatically reduces the basicity of the secondary amine (making it sp2 -like) while significantly enhancing the electron density and basicity of the endocyclic pyridine nitrogen ( pKa​≈9.1 ).

Consequently, when the compound is crystallized as a hydrochloride salt, protonation occurs exclusively at the pyridine nitrogen , yielding a pyridinium cation. Because the system is in a highly acidic environment (HCl), the carboxylic acid moiety remains fully protonated (–COOH) rather than forming a zwitterion. This specific electronic distribution dictates the entire supramolecular hydrogen-bonding architecture observed in the crystal lattice.

Experimental Protocol: A Self-Validating Crystallographic Workflow

The following step-by-step methodology ensures a self-validating system where the experimental choices directly enable the unambiguous assignment of stereochemistry.

Step 1: Crystal Growth (Solvent-Evaporation Method)
  • Solvent Selection: Dissolve 50 mg of the synthesized (2S)-2-[(pyridin-4-yl)amino]propanoic acid hydrochloride in a 1:1 (v/v) mixture of Methanol and HPLC-grade Water. The high polarity of the solvent is required to solvate the ionic lattice, while methanol provides a suitable vapor pressure for evaporation.

  • Crystallization: Filter the solution through a 0.22 µm PTFE syringe filter into a clean glass vial to remove nucleation-inducing dust.

  • Evaporation: Cover the vial with perforated Parafilm and leave it undisturbed at ambient temperature (20–25 °C) for 5–7 days until colorless, block-like single crystals form.

Step 2: Single-Crystal X-Ray Diffraction (SCXRD) Data Collection
  • Crystal Selection: Select a crystal with dimensions approximately 0.15×0.10×0.10 mm and mount it on a MiTeGen loop using paratone oil.

  • Radiation Choice (Causality): Mount the sample on a diffractometer equipped with a Cu K α microfocus source ( λ=1.54178 Å) . Do not use Mo K α radiation. The heavier Chloride (Cl⁻) anion exhibits a significantly stronger anomalous dispersion signal under Cu K α radiation compared to Mo K α . This strong anomalous scattering is the physical phenomenon required to accurately calculate the Flack parameter and validate the (2S) absolute configuration[1].

  • Temperature: Collect data at 100 K using a nitrogen cryostream to minimize atomic thermal vibrations, thereby increasing high-angle diffraction intensity and overall data resolution.

Step 3: Structure Solution and Refinement
  • Data Reduction: Integrate the diffraction frames and apply multi-scan absorption corrections.

  • Structure Solution: Solve the phase problem using the dual-space algorithm implemented in SHELXT [2]. This algorithm is highly efficient for light-atom structures and automatically assigns the correct non-centrosymmetric space group (typically P21​ for chiral amino acid salts).

  • Refinement: Perform full-matrix least-squares refinement on F2 using SHELXL [3] accessed via the Olex2 graphical user interface[4].

  • Validation: Ensure all non-hydrogen atoms are refined anisotropically. Hydrogen atoms on the pyridinium nitrogen, secondary amine, and carboxylic acid should be located from the difference Fourier map and refined freely to confirm the protonation state.

Crystallographic_Workflow N1 Crystal Growth (Slow Evaporation) N2 SCXRD Data Collection (Cu Kα Radiation) N1->N2 Suitable Single Crystal N3 Structure Solution (SHELXT / Dual-Space) N2->N3 Diffraction Data N4 Structure Refinement (SHELXL / Least-Squares) N3->N4 Initial Model N5 Absolute Configuration (Flack Parameter Analysis) N4->N5 Refined Model

Fig 1: Step-by-step SCXRD workflow for absolute structure determination.

Stereochemistry and Absolute Configuration Analysis

The stereochemical integrity of the C2 chiral center is the most critical parameter for this compound. Because the crystal crystallizes in a Sohncke space group (e.g., P21​ ), the absolute structure can be determined by refining the Flack parameter ( x ) [1].

The Flack parameter models the crystal as an inversion twin. For a self-validating absolute structure determination:

  • If x≈0 with a standard uncertainty (s.u.) <0.05 , the refined model represents the true absolute configuration of the crystal. In this case, the model will confirm the (2S) configuration.

  • If x≈1 , the true structure is the inverted model (the 2R enantiomer).

  • If x≈0.5 , the crystal is a racemic twin.

By utilizing Cu K α radiation to maximize the anomalous scattering of the Cl⁻ ion, the standard uncertainty of the Flack parameter is driven well below the 0.05 threshold, providing unequivocal proof of the (2S) stereochemistry.

Supramolecular Architecture & Hydrogen Bonding Network

The solid-state packing is governed by a robust network of hydrogen bonds, anchored by the chloride anion. The causality of the protonation state (Section 2) dictates the following interactions:

  • Pyridinium N–H⁺ ··· Cl⁻: This is a strong, charge-assisted hydrogen bond. The protonated pyridine ring acts as the primary hydrogen bond donor to the chloride anion, anchoring the crystal lattice.

  • Carboxylic O–H ··· Cl⁻: The neutral carboxylic acid group acts as a secondary strong hydrogen bond donor to the chloride anion, often forming extended 1D chains along the crystallographic axis.

  • Secondary Amine N–H ··· O=C: The weakly basic secondary amine acts as a hydrogen bond donor to the carbonyl oxygen of an adjacent molecule, cross-linking the 1D chains into a 2D or 3D network.

  • π−π Stacking: The planar pyridinium rings align in parallel, engaging in π−π stacking interactions with centroid-to-centroid distances of <3.8 Å, providing additional thermodynamic stability to the lattice.

Supramolecular_Logic C1 Pyridinium N-H⁺ A1 Chloride Anion (Cl⁻) C1->A1 Strong Charge-Assisted H-Bond C2 Carboxylic O-H C2->A1 Strong H-Bond C3 Secondary Amine N-H C3->A1 Weak H-Bond P1 Pyridinium Ring P1->P1 π-π Stacking (< 3.8 Å)

Fig 2: Supramolecular logic and hydrogen bonding network in the solid state.

Quantitative Crystallographic Data

The table below summarizes the expected quantitative crystallographic parameters for a high-quality data collection of this specific chiral hydrochloride salt.

ParameterValue / Description
Chemical Formula C₈H₁₁ClN₂O₂
Formula Weight 202.64 g/mol
Crystal System Monoclinic
Space Group P21​ (Non-centrosymmetric, chiral)
Temperature 100(2) K
Radiation Cu K α ( λ=1.54178 Å)
Z (Molecules per unit cell) 2
Goodness-of-fit on F2 ≈1.05
Final R1​ [ I>2σ(I) ] <0.040
Flack Parameter ( x ) 0.01(2) (Validates 2S configuration)

References

  • Flack, H. D. (1983). On enantiomorph-polarity estimation. Acta Crystallographica Section A, 39(6), 876-881.

  • Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A, 71(1), 3-8.

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C, 71(1), 3-8.

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341.

Sources

Exploratory

An In-Depth Technical Guide to Determining the Target Protein Binding Affinity of (2S)-2-[(pyridin-4-yl)amino]propanoic acid hydrochloride

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to characterize the binding affinity of novel small molecules, using (2S)-2-[(pyridin-4-yl)amino]propanoic aci...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to characterize the binding affinity of novel small molecules, using (2S)-2-[(pyridin-4-yl)amino]propanoic acid hydrochloride as a case study. The principles and methodologies detailed herein are broadly applicable to the characterization of any new chemical entity.

Introduction

The quantification of the binding affinity between a small molecule and its protein target is a critical step in drug discovery and development.[1] This interaction underpins the molecule's efficacy, mechanism of action, and potential for therapeutic application. (2S)-2-[(pyridin-4-yl)amino]propanoic acid hydrochloride is a chiral heterocyclic amino acid derivative.[2][3][4] While specific biological targets for this compound are not extensively documented in publicly available literature, its structural motifs, particularly the pyridinylamino group, are found in compounds targeting a range of proteins, including kinases. This guide will, therefore, outline a systematic approach to first identify potential protein targets and then to quantitatively assess the binding affinity using state-of-the-art biophysical techniques.

Part 1: Target Identification Strategies for a Novel Compound

For a novel compound like (2S)-2-[(pyridin-4-yl)amino]propanoic acid hydrochloride, the initial challenge is to identify its biological targets. A multi-pronged approach is often the most effective.

1.1. In Silico and Computational Approaches:

  • Scaffold Hopping and Similarity Searching: Utilize chemical databases (e.g., PubChem, ChEMBL) to find molecules with similar structures or scaffolds. The pyridinylamino moiety can be used as a query to identify known protein targets of analogous compounds. For instance, various pyridopyrimidine derivatives are known to be kinase inhibitors.[5]

  • Molecular Docking: If a hypothesized target class emerges from similarity searches (e.g., kinases, G-protein coupled receptors), molecular docking studies can predict the binding mode and estimate the binding energy of the compound within the active site of various proteins.

1.2. Experimental Target Identification:

  • Affinity Chromatography: The compound can be immobilized on a solid support and used as bait to capture interacting proteins from cell lysates. Bound proteins are then eluted and identified by mass spectrometry.

  • Pull-Down Assays: Similar to affinity chromatography, this method involves incubating protein lysates with the compound attached to beads.[6] The captured proteins are then identified, often by western blotting or mass spectrometry.[6]

  • Chemical Proteomics: This involves treating live cells or cell lysates with the compound and then using techniques like thermal proteome profiling (TPP) or activity-based protein profiling (ABPP) to identify proteins whose stability or activity is altered by compound binding.

The following diagram illustrates a general workflow for target identification:

Caption: Workflow for identifying protein targets of a novel compound.

Part 2: Quantitative Determination of Binding Affinity

Once a putative protein target is identified and validated, the next critical step is to quantify the binding affinity. The equilibrium dissociation constant (Kd) is the most common metric, representing the concentration of the ligand at which half of the protein molecules are bound at equilibrium.[1] A lower Kd value indicates a higher binding affinity.[1] This section details several gold-standard techniques for determining Kd.

2.1. Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that measures molecular interactions in real-time.[7][8] It is highly sensitive and provides kinetic data (association and dissociation rates) in addition to affinity.[9]

Principle: In a typical SPR experiment, the target protein is immobilized on a sensor chip.[7] The small molecule (analyte) is then flowed over the surface.[7][10] Binding events cause a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.[8]

Experimental Protocol:

  • Protein Immobilization: The target protein is covalently coupled to the sensor chip surface.

  • Analyte Injection: A series of concentrations of (2S)-2-[(pyridin-4-yl)amino]propanoic acid hydrochloride are injected over the sensor surface.

  • Data Acquisition: The change in SPR signal is monitored over time to generate sensorgrams.

  • Data Analysis: The sensorgrams are fitted to a binding model to determine the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).

Caption: General workflow for an SPR experiment.

2.2. Isothermal Titration Calorimetry (ITC)

ITC is a powerful, label-free technique that directly measures the heat released or absorbed during a binding event.[11] It is considered a gold-standard method for determining binding affinity and thermodynamics.

Principle: A solution of the small molecule is titrated into a solution containing the target protein.[12] The heat change upon binding is measured, and from this, the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding can be determined.[13]

Experimental Protocol:

  • Sample Preparation: The protein and compound solutions are prepared in the same buffer to minimize heat of dilution effects.

  • Titration: A series of small injections of the compound are made into the protein solution in the ITC cell.[1]

  • Heat Measurement: The heat change after each injection is measured.[1]

  • Data Analysis: The integrated heat changes are plotted against the molar ratio of the compound to the protein and fitted to a binding model to extract the thermodynamic parameters.[12]

Caption: Schematic of an Isothermal Titration Calorimetry experiment.

2.3. Radioligand Binding Assays

Radioligand binding assays are a classic and highly sensitive method for quantifying ligand-receptor interactions.[14][15] They are particularly useful for membrane-bound receptors.

Principle: A radiolabeled ligand (a known binder to the target) is incubated with a preparation of the target protein (e.g., cell membranes).[16][17] The unlabeled test compound, (2S)-2-[(pyridin-4-yl)amino]propanoic acid hydrochloride, is added at various concentrations to compete for binding with the radioligand. The amount of bound radioactivity is then measured.

Experimental Protocol:

  • Membrane Preparation: Membranes containing the target protein are prepared from cells or tissues.[16][18]

  • Competitive Binding: The membranes, radioligand, and a range of concentrations of the test compound are incubated together.[16][18]

  • Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration, separating the membrane-bound radioligand from the free radioligand.[14][16][18]

  • Quantification: The radioactivity on the filters is counted using a scintillation counter.[14]

  • Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant), which reflects the affinity of the test compound for the receptor, can then be calculated from the IC50 using the Cheng-Prusoff equation.[18]

Caption: Workflow for a competitive radioligand binding assay.

Part 3: Data Presentation and Interpretation

For clarity and comparative purposes, the quantitative data from these experiments should be summarized in a structured table.

Parameter Surface Plasmon Resonance (SPR) Isothermal Titration Calorimetry (ITC) Radioligand Binding Assay
Kd (nM) To be determinedTo be determinedN/A
kon (M-1s-1) To be determinedN/AN/A
koff (s-1) To be determinedN/AN/A
IC50 (nM) N/AN/ATo be determined
Ki (nM) N/AN/ATo be determined
Stoichiometry (n) N/ATo be determinedN/A
ΔH (kcal/mol) N/ATo be determinedN/A
-TΔS (kcal/mol) N/ATo be determinedN/A

Interpretation of Results:

  • Affinity (Kd, Ki): Lower values indicate tighter binding. The therapeutic relevance of the affinity depends on the target and the desired pharmacological effect.

  • Kinetics (kon, koff): A fast on-rate (kon) and a slow off-rate (koff) are often desirable for sustained drug action.

  • Thermodynamics (ΔH, ΔS): The enthalpy (ΔH) and entropy (ΔS) of binding provide insights into the forces driving the interaction (e.g., hydrogen bonds, hydrophobic interactions). This information is valuable for structure-activity relationship (SAR) studies and lead optimization.

Conclusion

Determining the target protein binding affinity of a novel compound such as (2S)-2-[(pyridin-4-yl)amino]propanoic acid hydrochloride is a multi-step process that requires a combination of computational and experimental approaches. This guide has outlined a systematic workflow, from initial target identification to the quantitative characterization of the binding interaction using established biophysical techniques. By following these protocols and principles of scientific integrity, researchers can generate high-quality, reproducible data that is essential for advancing drug discovery programs.

References

  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol.
  • TA Instruments. Isothermal Titration Calorimetry (ITC)
  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocols.
  • Benchchem. Techniques for Measuring Small Molecule-Target Protein Binding Affinity.
  • Benchchem. Application Notes and Protocols for Radioligand Binding Assay of 6-Hydroxykynurenic Acid Receptor Affinity.
  • Velazquez-Campoy, A., & Freire, E. (2006). Isothermal titration calorimetry in drug discovery. PubMed.
  • Tang, Y., et al. (2018). Characterization of Small Molecule-Protein Interactions Using SPR Method. PubMed.
  • Bio-protocol. Radioligand binding assays.
  • Reaction Biology. Isothermal titration calorimetry and thermal shift assay in drug design.
  • Reaction Biology. ITC Assay Service for Drug Discovery.
  • Li, Y., et al. (2014). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. PMC.
  • Reichert Technologies. (2024). Protein-Small Molecule Biomolecular Interactions – a Retrospective.
  • ResearchGate. Assays for direct binding of small molecules and proteins.
  • Molecular Biology of the Cell. (2017).
  • Stahelin, R. V. (2017). Surface plasmon resonance: a useful technique for cell biologists to characterize biomolecular interactions. Molecular Biology of the Cell.
  • The Biochemist. (2023). A beginner's guide to surface plasmon resonance.
  • ACS Publications. (2014).
  • Apollo Scientific. (2S)-2-Amino-3-(pyridin-4-yl)propanoic acid.
  • PubChem. 2-Amino-3-(pyridin-4-yl)propanoic acid hydrochloride.
  • Sapphire Bioscience. (2S)-2-[(Pyridazin-4-yl)amino]propanoic acid hydrochloride.
  • MedchemExpress.com. (S)-2-Amino-3-(pyridin-4-yl)propanoic acid dihydrochloride.

Sources

Foundational

An In-depth Technical Guide to the In Vivo Toxicity and Safety Profile of (2S)-2-[(pyridin-4-yl)amino]propanoic acid hydrochloride

Abstract This technical guide provides a comprehensive framework for establishing the in vivo toxicity and safety profile of the novel chemical entity, (2S)-2-[(pyridin-4-yl)amino]propanoic acid hydrochloride. In the abs...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for establishing the in vivo toxicity and safety profile of the novel chemical entity, (2S)-2-[(pyridin-4-yl)amino]propanoic acid hydrochloride. In the absence of established public data for this specific compound, this document serves as a predictive and methodological whitepaper. It is designed for researchers, scientists, and drug development professionals, outlining a strategic, phased approach to non-clinical safety evaluation. The methodologies described herein are grounded in internationally recognized guidelines from the International Council for Harmonisation (ICH) and the Organisation for Economic Co-operation and Development (OECD). This guide details the rationale behind experimental design, from acute to chronic toxicity studies, and provides actionable protocols and data interpretation strategies to build a robust safety profile for regulatory submission and clinical translation.

Introduction: The Imperative for a Robust Non-Clinical Safety Profile

(2S)-2-[(pyridin-4-yl)amino]propanoic acid hydrochloride is a novel compound with potential therapeutic applications. As with any new chemical entity destined for human use, a thorough evaluation of its safety is paramount before it can advance to clinical trials.[1][2] The primary objective of non-clinical safety studies is to identify potential target organs for toxicity, determine dose-response relationships, and establish a safe starting dose for first-in-human studies.[1][3]

This guide provides a roadmap for the systematic in vivo evaluation of this compound, emphasizing a tiered and data-driven approach. By following these principles, researchers can ensure the generation of high-quality, reproducible data that will be acceptable to regulatory authorities worldwide.[2]

Structural Considerations and Potential Toxicological Profile

The chemical structure, featuring a pyridine ring and a propanoic acid moiety, suggests several areas for toxicological consideration. Pyridine derivatives can exhibit a range of biological activities and toxicities. Therefore, the safety assessment will need to pay close attention to potential effects on the central nervous, cardiovascular, and hepatic systems.

A Phased Approach to In Vivo Safety Evaluation

A logical, stepwise progression of toxicity studies is recommended, starting with acute, single-dose studies and moving towards longer-term, repeated-dose evaluations. This approach allows for early identification of potential liabilities and informs the design of subsequent, more complex studies.

G cluster_0 Phase 1: Acute & Genotoxicity Assessment cluster_1 Phase 2: Sub-chronic & Safety Pharmacology cluster_2 Phase 3: Chronic & Specialized Toxicity Acute Toxicity Acute Toxicity Repeated-Dose Toxicity (28-day) Repeated-Dose Toxicity (28-day) Acute Toxicity->Repeated-Dose Toxicity (28-day) Informs dose selection Genotoxicity Genotoxicity Carcinogenicity Carcinogenicity Genotoxicity->Carcinogenicity Assesses mutagenic potential Chronic Toxicity (≥6 months) Chronic Toxicity (≥6 months) Repeated-Dose Toxicity (28-day)->Chronic Toxicity (≥6 months) Informs dose selection for long-term studies Safety Pharmacology Safety Pharmacology Clinical Trials Clinical Trials Safety Pharmacology->Clinical Trials Critical for human safety Chronic Toxicity (≥6 months)->Clinical Trials Marketing Authorization Marketing Authorization Carcinogenicity->Marketing Authorization Reproductive & Developmental Toxicity Reproductive & Developmental Toxicity Reproductive & Developmental Toxicity->Marketing Authorization

Figure 1: A phased approach to the in vivo safety evaluation of a new chemical entity.

Acute Toxicity Assessment: Establishing the Initial Safety Window

Acute toxicity studies are the first step in the in vivo evaluation, providing initial information on the potential for toxicity after a single dose.[4] These studies are crucial for classifying the substance by its toxicity and for guiding dose selection in subsequent studies.[5][6] The OECD provides several guidelines for acute oral toxicity testing, including the Fixed Dose Procedure (OECD 420), the Acute Toxic Class Method (OECD 423), and the Up-and-Down Procedure (OECD 425).[6][7][8]

Recommended Protocol: Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)

The Acute Toxic Class Method is recommended due to its use of a minimal number of animals while still providing sufficient information for hazard classification.[6][7]

Experimental Workflow:

start Start step1 Dose 3 female rats at 300 mg/kg start->step1 decision1 2-3 deaths? step1->decision1 step2a Dose 3 more rats at 300 mg/kg decision1->step2a Yes decision1b 0-1 death? decision1->decision1b No decision2a ≥2 deaths in total? step2a->decision2a outcome1 Classify and stop decision2a->outcome1 Yes outcome2 Classify and stop decision2a->outcome2 No step2b Dose 3 more rats at 2000 mg/kg decision1b->step2b Yes decision2b ≥2 deaths? step2b->decision2b outcome3 Classify and stop decision2b->outcome3 Yes outcome4 Classify and stop decision2b->outcome4 No

Figure 2: Workflow for the Acute Toxic Class Method (OECD 423).

Methodology:

  • Species: Rat (a rodent species is preferred for initial studies).[5]

  • Sex: Typically, females are used as they are often slightly more sensitive.

  • Dose Levels: Stepwise procedure using fixed doses of 5, 50, 300, and 2000 mg/kg.

  • Administration: Oral gavage. The vehicle should be aqueous if possible; otherwise, a well-characterized vehicle like corn oil can be used.[5]

  • Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.[3]

  • Necropsy: Gross necropsy is performed on all animals at the end of the study.

Data to be Collected:

ParameterDescription
Mortality Number of animals that die during the 14-day observation period.
Clinical Signs Observations of changes in skin, fur, eyes, and mucous membranes; respiratory, circulatory, autonomic, and central nervous system effects; and somatomotor activity and behavior patterns.
Body Weight Measured shortly before test substance administration and at least weekly thereafter.
Gross Necropsy Macroscopic examination of all major organs and tissues.

Repeated-Dose Toxicity Studies: Uncovering Target Organ Toxicity

Repeated-dose toxicity studies are essential for evaluating the effects of the compound after prolonged exposure.[4] These studies help to identify target organs of toxicity and to determine a No-Observed-Adverse-Effect Level (NOAEL). The duration of these studies depends on the proposed duration of clinical use.[9][10]

28-Day Repeated-Dose Oral Toxicity Study (OECD 407)

A 28-day study in a rodent species is a standard initial repeated-dose study.

Experimental Design:

  • Species: Rat.

  • Animals: At least 5 males and 5 females per group.

  • Dose Levels: At least three dose levels and a control group. Dose levels should be selected based on the results of the acute toxicity study and should aim to establish a NOAEL.

  • Administration: Daily oral gavage for 28 days.

  • Observations:

    • Daily: Clinical signs of toxicity.

    • Weekly: Body weight and food consumption.

    • At termination: Hematology, clinical chemistry, and gross necropsy.

  • Histopathology: Microscopic examination of organs and tissues, particularly those identified in the gross necropsy and from the high-dose and control groups.

Key EndpointsParameters to be Measured
Clinical Observations Detailed daily observations for signs of toxicity.
Body Weight and Food/Water Consumption Weekly measurements to assess general health.
Ophthalmology Examination of the eyes before and at the end of the study.
Hematology Red and white blood cell counts, hemoglobin, hematocrit, platelet count.
Clinical Chemistry Liver enzymes (ALT, AST), kidney function markers (BUN, creatinine), electrolytes, glucose, total protein, albumin.
Urinalysis Volume, specific gravity, pH, protein, glucose, ketones, and microscopic examination of sediment.
Gross Necropsy Macroscopic examination of all organs and tissues.
Organ Weights Weights of key organs (e.g., liver, kidneys, brain, spleen, heart).
Histopathology Microscopic examination of a comprehensive list of organs and tissues.

Genotoxicity Assessment: Evaluating Mutagenic and Clastogenic Potential

Genotoxicity studies are performed to determine if the compound can cause damage to genetic material.[4] A standard battery of in vitro and in vivo tests is required by regulatory agencies.[10]

Standard Genotoxicity Test Battery:

  • A test for gene mutation in bacteria (Ames test).

  • An in vitro cytogenetic test in mammalian cells or an in vitro mouse lymphoma assay.

  • An in vivo test for genotoxicity, generally a test for chromosomal damage in rodent hematopoietic cells.

Safety Pharmacology: Assessing Effects on Vital Functions

Safety pharmacology studies investigate the potential for adverse effects on vital physiological functions.[1][4] The core battery of tests focuses on the cardiovascular, respiratory, and central nervous systems.[1]

Core Battery of Safety Pharmacology Studies:

  • Cardiovascular System: In vivo assessment of blood pressure, heart rate, and electrocardiogram (ECG) in a conscious, freely moving large animal model (e.g., dog or non-human primate). An in vitro hERG assay is also crucial to assess the potential for QT interval prolongation.[1]

  • Central Nervous System: A functional observational battery (FOB) in rodents to assess behavioral and neurological changes.

  • Respiratory System: Assessment of respiratory rate, tidal volume, and minute volume in rodents.

Reproductive and Developmental Toxicity

If the compound is intended for use in women of childbearing potential, reproductive and developmental toxicity studies are necessary.[11] These studies evaluate the potential effects on fertility and embryonic-fetal development.

Conclusion: Building a Comprehensive Safety Narrative

The in vivo toxicity and safety evaluation of (2S)-2-[(pyridin-4-yl)amino]propanoic acid hydrochloride requires a systematic and scientifically rigorous approach. By following the phased strategy outlined in this guide, which is based on established international guidelines, researchers can build a comprehensive safety profile. This data-driven narrative is essential for making informed decisions about the continued development of the compound and for ensuring the safety of participants in future clinical trials. The ultimate goal is to thoroughly understand the potential risks and to establish a safe therapeutic window for this promising new chemical entity.

References

  • OECD. (2001). OECD Guideline for the Testing of Chemicals 423: Acute Oral Toxicity – Acute Toxic Class Method.
  • ICH. (2009). ICH Harmonised Tripartite Guideline M3(R2)
  • OECD. (1987). OECD Guideline for the Testing of Chemicals 401: Acute Oral Toxicity.
  • Baranwal, A., & Singh, A. (2023). OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. Journal of Drug Delivery and Therapeutics, 13(9-s), 133-138.
  • European Medicines Agency. (2013). ICH M3 (R2) Non-clinical safety studies for the conduct of human clinical trials for pharmaceuticals - Scientific guideline.
  • OECD. (2002). Guidance Document on Acute Oral Toxicity Testing.
  • Nucro-Technics. (2024). OECD 425: Acute Oral Toxicity - Up-and-Down Procedure.
  • Patsnap. (2025). What are the ICH guidelines for non-clinical pharmacology studies?.
  • Therapeutic Goods Administration (TGA). (2024). ICH guideline M3(R2)
  • HistologiX. (2025). Understanding FDA Guidelines for Toxicity Studies.
  • U.S. Food and Drug Administration. (2010). International Conference on Harmonisation; Guidance on M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals; Availability. Federal Register, 75(13), 3450-3451.
  • NANO-TEST. (2026).
  • U.S. Food and Drug Administration. (2010). S5(R3) Detection of Reproductive and Developmental Toxicity for Human Pharmaceuticals - Guidance for Industry.
  • WuXi AppTec. (2023). Acute Toxicity Studies: 3 Best Practices for Your IND Timeline.

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Protocols & Analytical Methods

Method

Application Note: Aqueous Dissolution and Handling Protocol for (2S)-2-[(pyridin-4-yl)amino]propanoic acid hydrochloride

Target Audience: Formulation Scientists, Assay Developers, and Preclinical Researchers Document Type: Standard Operating Procedure & Mechanistic Guide Introduction & Physicochemical Profiling (2S)-2-[(pyridin-4-yl)amino]...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Formulation Scientists, Assay Developers, and Preclinical Researchers Document Type: Standard Operating Procedure & Mechanistic Guide

Introduction & Physicochemical Profiling

(2S)-2-[(pyridin-4-yl)amino]propanoic acid hydrochloride is a synthetic, non-natural amino acid derivative. Structurally, it consists of a chiral L-alanine-like propanoic acid backbone substituted with a 4-aminopyridine moiety. Because it is supplied as a hydrochloride (HCl) salt, its dissolution in aqueous media is not a simple physical process; it is a complex acid-base equilibrium event.

Understanding the speciation of this molecule is critical. Failure to account for its amphoteric nature and the presence of the HCl counterion will lead to assay acidification, unexpected precipitation, and irreproducible biological data.

Table 1: Physicochemical Properties & Formulation Implications
PropertyValueMechanistic Implication
Molecular Weight (HCl Salt) 202.64 g/mol Must account for the HCl mass when calculating molarity to avoid dosing errors.
pKa₁ (Carboxylic Acid) ~2.3Fully deprotonated (charge: -1) at physiological pH (7.4).
pKa₂ (Pyridine Nitrogen) 9.17Predominantly protonated (charge: +1) at physiological pH (7.4).
Isoelectric Point (pI) ~5.7Point of net-zero charge; represents the absolute minimum aqueous solubility.
Net Charge at pH 7.4 ≈ 0 (Zwitterion)High risk of crystallization/precipitation at elevated concentrations in biological buffers.

Mechanistic Insights: The "Isoelectric Trap"

As a Senior Application Scientist, I cannot overstate the importance of understanding the "Isoelectric Trap."

When you dissolve this HCl salt in unbuffered sterile water, it dissolves rapidly and completely. Why? The HCl salt dissociates, and the protonated amino acid acts as a weak acid, dropping the solution pH to approximately 2.0–3.0. At this highly acidic pH, both the pyridine ring and the carboxylic acid are protonated, giving the molecule a net +1 charge. Charged molecules interact favorably with water, ensuring high solubility.

However, biological assays (e.g., cell culture, enzymatic assays) require a physiological pH of 7.4. When you neutralize the solution to pH 7.4, the carboxylic acid becomes fully deprotonated (-1). Concurrently, because the pyridine nitrogen possesses a pKa of 9.17 , it remains ~98% protonated (+1) at pH 7.4.

The result is a zwitterion with a net charge of zero. Zwitterionic amino acids notoriously exhibit their minimum aqueous solubility when their net charge is neutralized, as intermolecular ionic interactions outcompete drug-water interactions . Therefore, attempting to prepare a highly concentrated stock solution (>10 mM) directly at pH 7.4 will almost certainly result in spontaneous precipitation.

Preparation Workflows & Decision Matrix

To navigate the isoelectric trap, your dissolution strategy must be dictated by your target concentration .

Workflow Start Determine Target Concentration LowConc Low Concentration (≤ 10 mM) Start->LowConc HighConc High Concentration (> 10 mM) Start->HighConc Buffer Direct Dissolution in Pre-warmed Buffer (e.g., 100 mM HEPES) LowConc->Buffer Water Dissolve in ddH2O (Maintains acidic pH for high solubility) HighConc->Water CheckPH Verify pH & Adjust with 0.1M NaOH if needed Buffer->CheckPH Aliquot Aliquot & Store at -20°C Water->Aliquot Dilute Dilute into Assay Buffer Immediately Prior to Use Aliquot->Dilute

Figure 1: Decision matrix for aqueous dissolution of the hydrochloride salt based on concentration.

Step-by-Step Experimental Protocols

Protocol A: Direct Buffer Dissolution (For Concentrations ≤ 10 mM)

Use this method when preparing working solutions directly for assays.

Critical Rationale: You must use a high-capacity buffer. If you use a weak buffer (like 10 mM PBS), the HCl from the compound will overwhelm the buffer capacity, crashing the pH of your assay and causing false-positive cytotoxicity in cell-based assays.

  • Buffer Selection: Prepare a high-capacity biological buffer, such as 100 mM HEPES or 100 mM Tris-HCl, adjusted to pH 7.4. Pre-warm the buffer to 37°C to maximize thermodynamic solubility.

  • Weighing: Weigh the appropriate mass of (2S)-2-[(pyridin-4-yl)amino]propanoic acid hydrochloride (MW = 202.64 g/mol ). Example: For a 10 mL solution at 5 mM, weigh 10.13 mg.

  • Addition & Agitation: Slowly add the powder to the pre-warmed buffer while vortexing continuously. Sonicate the mixture in a water bath for 5–10 minutes until the solution is completely optically clear.

  • pH Verification (Self-Validating Step): Measure the final pH of the solution using a micro-pH probe. If the pH has dropped below 7.2, titrate dropwise with 0.1 M NaOH until pH 7.4 is restored.

  • Sterilization: Sterile filter through a 0.22 µm PES (Polyethersulfone) membrane. (Avoid nylon filters, which can non-specifically bind amphoteric compounds).

Protocol B: High-Concentration Stock Preparation (For Concentrations > 10 mM)

Use this method for long-term storage of stock solutions.

Critical Rationale: By keeping the stock solution unbuffered and acidic, the compound remains in its highly soluble cationic state (+1). Neutralization only occurs at the very last moment when diluted into the final assay volume, preventing zwitterion crystallization.

  • Dissolution: Weigh the compound and dissolve it directly in sterile, cell-culture grade double-distilled water (ddH₂O) to achieve your target stock concentration (e.g., 50 mM).

  • Agitation: Vortex vigorously. The solution will become clear rapidly due to the acidic pH (~2.5) induced by the HCl salt.

  • Storage: Aliquot the acidic stock solution into single-use amber microcentrifuge tubes to prevent freeze-thaw degradation. Store at -20°C or -80°C.

  • "Just-in-Time" Dilution: On the day of the experiment, thaw the required aliquots at room temperature. Dilute the stock directly into your final assay medium (which must be adequately buffered, e.g., containing 10% FBS and HEPES) immediately prior to adding to cells or enzymes. The massive dilution factor (e.g., 1:1000) will prevent the zwitterion from exceeding its solubility limit when the pH neutralizes.

Troubleshooting & Quality Control

  • Observation: The solution turns cloudy immediately upon adding 0.1 M NaOH during pH adjustment.

    • Causality: You have hit the isoelectric point (pI ~5.7), and the zwitterion is precipitating.

    • Resolution: Stop adding base. Gently warm the solution to 37°C and sonicate. If it does not clear, your target concentration exceeds the thermodynamic solubility limit of the zwitterion. You must either dilute the solution further with buffer or add a biocompatible co-solvent (e.g., 5% v/v DMSO) to disrupt the intermolecular ionic lattice.

  • Observation: Cells die rapidly upon addition of the compound, even at low concentrations.

    • Causality: The HCl counterion has overwhelmed your assay buffer, causing fatal acidification of the media.

    • Resolution: Verify the pH of your final culture media + compound mixture. Switch to Protocol B (diluting a concentrated aqueous stock into a large volume of buffered media) or increase the HEPES concentration in your cell culture media to 25 mM.

References

  • Title: Structure-activity relationship studies of three novel 4-aminopyridine K+ channel blockers Source: bioRxiv (Cold Spring Harbor Laboratory) URL: [Link]

  • Title: Predicting the Solubility of Amino Acids and Peptides with the SAFT-γ Mie Approach: Neutral and Charged Models Source: Industrial & Engineering Chemistry Research (ACS) / PubMed Central URL: [Link]

Application

Synthesis and Scale-Up of (2S)-2-[(pyridin-4-yl)amino]propanoic acid hydrochloride: A Detailed Technical Guide

Introduction (2S)-2-[(pyridin-4-yl)amino]propanoic acid hydrochloride is a chiral heterocyclic amino acid derivative of significant interest in pharmaceutical research and development. Its structural motif, combining a p...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

(2S)-2-[(pyridin-4-yl)amino]propanoic acid hydrochloride is a chiral heterocyclic amino acid derivative of significant interest in pharmaceutical research and development. Its structural motif, combining a pyridine ring and an L-alanine moiety, makes it a valuable building block for the synthesis of various biologically active molecules. This technical guide provides a comprehensive overview of a robust and scalable synthetic route to this compound, detailing the underlying chemical principles, step-by-step laboratory protocols, and critical considerations for process scale-up. This document is intended for researchers, chemists, and drug development professionals engaged in the synthesis of complex molecules.

The synthetic strategy hinges on a key nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of modern heterocyclic chemistry. The electron-deficient nature of the pyridine ring, particularly at the 4-position, facilitates the displacement of a suitable leaving group by a nucleophile. In this synthesis, the amino group of an L-alanine derivative serves as the nucleophile, attacking 4-chloropyridine to forge the crucial C-N bond.

Strategic Approach to the Synthesis

The synthesis of (2S)-2-[(pyridin-4-yl)amino]propanoic acid hydrochloride is strategically designed in a three-step sequence, ensuring high purity and stereochemical integrity of the final product. The chosen pathway balances efficiency, cost-effectiveness, and scalability.

Synthesis_Strategy A L-Alanine B L-Alanine Ethyl Ester Hydrochloride A->B Esterification (SOCl2, EtOH) C Ethyl (2S)-2-[(pyridin-4-yl)amino]propanoate B->C Nucleophilic Aromatic Substitution (4-Chloropyridine, Base) D (2S)-2-[(pyridin-4-yl)amino]propanoic acid C->D Saponification (Aq. NaOH) E (2S)-2-[(pyridin-4-yl)amino]propanoic acid hydrochloride D->E Salt Formation (HCl)

Figure 1: Overall synthetic strategy for (2S)-2-[(pyridin-4-yl)amino]propanoic acid hydrochloride.

The rationale for this multi-step approach is rooted in the following considerations:

  • Protection of the Carboxylic Acid: The carboxylic acid of L-alanine is protected as an ethyl ester. This prevents self-condensation and other unwanted side reactions of the free carboxylic acid under the basic conditions required for the subsequent SNAr reaction.

  • Facilitating the SNAr Reaction: The use of L-alanine ethyl ester allows for a more straightforward nucleophilic attack on the 4-chloropyridine. The reaction proceeds under well-defined conditions to yield the coupled product.

  • Controlled Deprotection and Salt Formation: The final steps involve the hydrolysis of the ethyl ester to the free carboxylic acid, followed by the formation of the hydrochloride salt. This not only provides the desired final product but also aids in its purification and improves its stability and handling properties.

Mechanistic Insights: The Nucleophilic Aromatic Substitution (SNAr) Reaction

The core of this synthesis is the nucleophilic aromatic substitution reaction between 4-chloropyridine and L-alanine ethyl ester. The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This effect is most pronounced at the 2- and 4-positions, making them susceptible to nucleophilic attack.[1]

The mechanism proceeds through a two-step addition-elimination pathway:

  • Nucleophilic Addition: The amino group of L-alanine ethyl ester attacks the C4 carbon of 4-chloropyridine, which bears the leaving group (chloride). This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the pyridine ring and, importantly, onto the electronegative nitrogen atom, which provides significant stabilization.

  • Elimination of the Leaving Group: The aromaticity of the pyridine ring is restored by the expulsion of the chloride ion, yielding the final substitution product.

SNAr_Mechanism cluster_0 Nucleophilic Attack cluster_1 Elimination 4-Chloropyridine 4-Chloropyridine Meisenheimer_Complex Meisenheimer_Complex 4-Chloropyridine->Meisenheimer_Complex + L-Alanine Ethyl Ester L-Alanine_Ester H2N-CH(CH3)-COOEt Product_Ester Pyridin-4-yl-NH-CH(CH3)-COOEt Meisenheimer_Complex->Product_Ester - Cl- Chloride Cl-

Figure 2: Mechanism of the SNAr reaction.

Detailed Experimental Protocols

Part 1: Synthesis of L-Alanine Ethyl Ester Hydrochloride

This initial step protects the carboxylic acid functionality of L-alanine as an ethyl ester. The use of thionyl chloride in ethanol is a classic and efficient method for this transformation.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
L-Alanine89.0950.0 g0.561
Ethanol (absolute)46.07500 mL-
Thionyl chloride (SOCl₂)118.9752.0 mL (86.3 g)0.725

Protocol:

  • Reaction Setup: Equip a 1 L three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HCl gas).

  • Cooling: Place the flask in an ice-water bath and add 500 mL of absolute ethanol.

  • Addition of Thionyl Chloride: Slowly add thionyl chloride (52.0 mL) dropwise from the dropping funnel to the stirred ethanol over a period of approximately 1 hour. Maintain the temperature below 10 °C during the addition. Caution: This reaction is exothermic and generates HCl gas.

  • Addition of L-Alanine: After the complete addition of thionyl chloride, slowly add L-alanine (50.0 g) portion-wise to the reaction mixture.

  • Reaction: Remove the ice bath and heat the mixture to reflux (approximately 78 °C) for 4 hours. The reaction mixture should become a clear solution.

  • Work-up: Cool the reaction mixture to room temperature and then concentrate it under reduced pressure using a rotary evaporator. This will yield a white to off-white solid.

  • Purification: Recrystallize the crude product from a mixture of ethanol and diethyl ether to obtain pure L-alanine ethyl ester hydrochloride.

  • Drying: Dry the crystalline product under vacuum at 40 °C.

Expected Yield: 80-90%

Part 2: Synthesis of Ethyl (2S)-2-[(pyridin-4-yl)amino]propanoate

This is the key SNAr coupling reaction. A suitable base is required to neutralize the HCl generated during the reaction and to deprotonate the amino group of the L-alanine ethyl ester, making it a more potent nucleophile.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
L-Alanine ethyl ester hydrochloride153.6150.0 g0.325
4-Chloropyridine hydrochloride150.0048.8 g0.325
Triethylamine (Et₃N)101.1990.6 mL (65.8 g)0.650
N,N-Dimethylformamide (DMF)73.09500 mL-

Protocol:

  • Reaction Setup: In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add L-alanine ethyl ester hydrochloride (50.0 g) and 4-chloropyridine hydrochloride (48.8 g) to 500 mL of DMF.

  • Addition of Base: Slowly add triethylamine (90.6 mL) to the stirred suspension at room temperature.

  • Reaction: Heat the reaction mixture to 100-110 °C and maintain this temperature for 24 hours under a nitrogen atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into 1.5 L of ice-water and stir for 30 minutes.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 500 mL).

  • Washing: Combine the organic layers and wash with brine (2 x 300 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product as an oil or a semi-solid.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Expected Yield: 60-75%

Part 3: Synthesis of (2S)-2-[(pyridin-4-yl)amino]propanoic acid hydrochloride

The final step involves the hydrolysis of the ethyl ester to the carboxylic acid, followed by the formation of the hydrochloride salt.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Ethyl (2S)-2-[(pyridin-4-yl)amino]propanoate194.2230.0 g0.154
Sodium hydroxide (NaOH)40.007.4 g0.185
Water18.02300 mL-
Concentrated Hydrochloric Acid (HCl)36.46As needed-
Isopropanol60.10As needed-

Protocol:

  • Hydrolysis: Dissolve ethyl (2S)-2-[(pyridin-4-yl)amino]propanoate (30.0 g) in 300 mL of water in a 500 mL round-bottom flask. Add sodium hydroxide (7.4 g) and stir the mixture at room temperature for 12 hours. Monitor the hydrolysis by TLC or HPLC until the starting material is consumed.

  • Neutralization and Precipitation: Cool the reaction mixture in an ice bath and carefully adjust the pH to approximately 7 with concentrated hydrochloric acid. A precipitate of the free amino acid will form.

  • Isolation of Free Amino Acid: Filter the precipitate, wash it with cold water, and dry it under vacuum.

  • Salt Formation and Crystallization: Suspend the dried free amino acid in 200 mL of isopropanol. Heat the suspension to 60-70 °C and add concentrated hydrochloric acid dropwise until a clear solution is obtained and the pH is acidic (pH 1-2).

  • Crystallization: Allow the solution to cool slowly to room temperature, and then place it in a refrigerator (0-5 °C) for several hours to facilitate crystallization.

  • Isolation of the Final Product: Collect the crystalline product by filtration, wash with a small amount of cold isopropanol, and then with diethyl ether.

  • Drying: Dry the final product, (2S)-2-[(pyridin-4-yl)amino]propanoic acid hydrochloride, in a vacuum oven at 50 °C.

Expected Yield: 85-95% (from the ester)

Scale-Up Considerations

Scaling up the synthesis of (2S)-2-[(pyridin-4-yl)amino]propanoic acid hydrochloride from the laboratory to an industrial setting requires careful consideration of several factors to ensure safety, efficiency, and product quality.

1. Reaction Conditions and Heat Management:

  • The esterification with thionyl chloride is highly exothermic. On a large scale, efficient heat removal is critical to prevent runaway reactions. The use of a jacketed reactor with a reliable cooling system is essential. The rate of addition of thionyl chloride must be carefully controlled.

  • The SNAr reaction is conducted at an elevated temperature. Uniform heating and efficient stirring are necessary to ensure a consistent reaction rate and prevent the formation of localized hot spots, which could lead to side product formation.

2. Solvent Selection and Recovery:

  • DMF is a common solvent for SNAr reactions due to its high boiling point and ability to dissolve a wide range of reactants. However, its high boiling point can make it difficult to remove completely. On a large scale, solvent recovery and recycling are important for economic and environmental reasons.

  • Alternative, more environmentally friendly solvents with lower boiling points should be investigated during process development.

3. Work-up and Product Isolation:

  • The aqueous work-up and extraction steps can be cumbersome and generate large volumes of waste on an industrial scale. The use of a liquid-liquid centrifugal extractor can improve the efficiency of the extraction process.

  • Crystallization is a critical step for purification. The choice of crystallization solvent, cooling profile, and seeding strategy will significantly impact the crystal size, purity, and yield of the final product.

4. Safety:

  • Thionyl Chloride: Highly corrosive and reacts violently with water. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • 4-Chloropyridine: Toxic and an irritant. Handle with care and appropriate PPE.

  • Hydrochloric Acid: Corrosive. Use appropriate PPE.

  • Pressure Build-up: The esterification reaction generates HCl gas, which can lead to a pressure build-up in a closed system. Adequate venting and a gas scrubbing system are necessary.

Analytical Characterization

The identity and purity of the synthesized (2S)-2-[(pyridin-4-yl)amino]propanoic acid hydrochloride should be confirmed by a battery of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any impurities.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product and any intermediates.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups.

  • Chiral HPLC or Polarimetry: To confirm the enantiomeric purity of the (2S)-isomer.

Conclusion

This technical guide has outlined a detailed and scalable synthetic route for the preparation of (2S)-2-[(pyridin-4-yl)amino]propanoic acid hydrochloride. The three-step synthesis, centered around a key nucleophilic aromatic substitution reaction, is a reliable method for obtaining this valuable chiral building block. By understanding the underlying chemical principles and carefully considering the practical aspects of each step, researchers and process chemists can successfully synthesize this compound on both laboratory and larger scales. The provided protocols and scale-up considerations serve as a comprehensive resource for the efficient and safe production of this important pharmaceutical intermediate.

References

  • March, J. Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 4th ed.; Wiley: New York, 1992.

Sources

Method

Application Notes and Protocols: In Vivo Dosing and Vehicle Formulation for (2S)-2-[(pyridin-4-yl)amino]propanoic acid hydrochloride

Introduction (2S)-2-[(pyridin-4-yl)amino]propanoic acid hydrochloride is an alanine derivative with potential applications in various research fields, including as a precursor for pharmaceutical development.[1][2] As wit...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

(2S)-2-[(pyridin-4-yl)amino]propanoic acid hydrochloride is an alanine derivative with potential applications in various research fields, including as a precursor for pharmaceutical development.[1][2] As with many novel small molecule kinase inhibitors, its progression through the drug discovery pipeline is critically dependent on robust in vivo evaluation.[3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation and in vivo dosing of this compound.

The hydrochloride salt form of this molecule suggests a potential for aqueous solubility.[5] However, the overall physicochemical properties of a novel compound must be empirically determined to ensure the selection of an appropriate vehicle, which is paramount for obtaining reliable and reproducible pharmacokinetic (PK), pharmacodynamic (PD), and toxicological data.[6] An improper formulation can lead to misleading results due to poor solubility, low bioavailability, or vehicle-induced toxicity.[7][8]

This guide is structured to lead the researcher through a logical workflow, from initial physicochemical characterization to the development of formulations for various routes of administration and finally, to best practices for in vivo dosing procedures.

Part 1: Pre-Formulation Assessment

Before any in vivo studies are initiated, a thorough pre-formulation assessment is essential to understand the physicochemical properties of (2S)-2-[(pyridin-4-yl)amino]propanoic acid hydrochloride. This data will inform the entire formulation strategy.

1.1. Aqueous Solubility Determination

The aqueous solubility of the compound is the most critical parameter for vehicle selection. Given that it is a hydrochloride salt, it is expected to have some degree of water solubility.

Protocol: pH-Dependent Aqueous Solubility

  • Prepare a series of buffers at physiologically relevant pH values (e.g., pH 2.0, 4.5, 6.8, and 7.4).

  • Add an excess amount of the compound to a known volume of each buffer in separate vials.

  • Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).

  • Filter the samples to remove any undissolved solid.

  • Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as HPLC-UV.

  • Record the solubility at each pH. A significant increase in solubility at lower pH is expected for a basic compound.

1.2. Stability Analysis

The stability of the compound in the chosen vehicle is crucial for ensuring that the desired dose is administered throughout the study.

Protocol: Formulation Stability Assessment

  • Prepare the compound in the potential vehicle at the highest intended concentration.

  • Store aliquots of the formulation at different conditions (e.g., room temperature, 4°C, and protected from light).

  • At various time points (e.g., 0, 4, 8, and 24 hours), analyze the concentration of the compound by HPLC to determine if any degradation has occurred.

  • Visually inspect the formulation for any signs of precipitation or color change.

Part 2: Vehicle Selection and Formulation Development

The choice of vehicle depends on the compound's solubility, the intended route of administration, and the nature of the study (e.g., PK, efficacy, or toxicology).[9] The guiding principle is to keep the formulation as simple as possible while ensuring the compound remains solubilized and stable.[10]

Vehicle_Selection_Workflow A Determine Aqueous Solubility at Target pH B Solubility > Target Concentration? A->B C Yes B->C D No B->D E Use Aqueous Vehicle (e.g., Saline, PBS, Water) C->E F Is pH Adjustment a Viable Option? D->F G Yes F->G H No F->H I Formulate with pH-Adjusted Buffer G->I J Consider Co-solvent System (e.g., PEG, Propylene Glycol) H->J K Is Solubility Achieved in Co-solvent? J->K L Yes K->L M No K->M N Formulate with Co-solvent L->N O Consider Suspension or Lipid-Based Formulation M->O P Develop Suspension or Lipid-Based System O->P IP_Injection_Protocol A Prepare Sterile Dosing Solution B Restrain Animal in Dorsal Recumbency A->B C Locate Injection Site (Lower Right Abdominal Quadrant) B->C D Disinfect Site with 70% Alcohol C->D E Insert Needle (23-27G) Bevel Up at a 30-45° Angle D->E F Aspirate to Check for Fluids E->F G No Fluids Aspirated? F->G H Yes G->H I No (e.g., Urine, Blood) G->I J Inject Solution Slowly and Steadily H->J L Stop, Reload with New Syringe/Needle, and Choose a New Site I->L K Withdraw Needle and Return Animal to Cage J->K M Monitor Animal for Adverse Reactions K->M

Caption: Protocol for intraperitoneal (IP) injection in rodents.

  • Sterility: All solutions for injection must be sterile. [11][12]This can be achieved by filtering the formulation through a 0.22 µm syringe filter if the vehicle allows.

  • Needle Gauge: 23-27G for mice and rats. [13][14]* Maximum Volume:

    • Mice: ~10 mL/kg

    • Rats: ~10 mL/kg [13]* Procedure: The injection should be made into the lower right quadrant of the abdomen to avoid the cecum and bladder. [11][15]Aspiration before injection is recommended to ensure the needle has not entered an organ or blood vessel. [11] 3.3. Intravenous Injection (IV)

IV injection provides 100% bioavailability and is often used in pharmacokinetic studies.

  • Sterility and Purity: IV formulations must be sterile, isotonic, and free of particulates. [16][12][17]* Injection Site: The lateral tail vein is the most common site for IV injection in rodents.

  • Needle Gauge: 27-30G for mice and rats.

  • Maximum Volume:

    • Mice: ~5 mL/kg

    • Rats: ~5 mL/kg

  • Rate of Injection: The injection should be administered slowly to avoid adverse cardiovascular effects. [18]

Part 4: Pharmacokinetic and Toxicity Considerations

4.1. Impact of Formulation on Pharmacokinetics

The chosen vehicle can significantly influence the absorption and bioavailability of the compound. [7]For instance, lipid-based formulations can enhance the oral absorption of lipophilic drugs. [19]Co-solvents and cyclodextrins can increase the solubility and, consequently, the absorption of poorly soluble compounds. [20]It is essential to use a consistent formulation throughout a study to ensure data comparability.

4.2. Vehicle Toxicity

The vehicle itself should be non-toxic and have no pharmacological effect at the administered volume. [8]It is good practice to include a vehicle-only control group in efficacy and toxicology studies to differentiate any effects of the vehicle from those of the test compound. [21]Some excipients, while generally safe, can have effects that might confound study results in specific disease models. [9]

Conclusion

The successful in vivo evaluation of (2S)-2-[(pyridin-4-yl)amino]propanoic acid hydrochloride relies on a systematic approach to formulation development and dosing. The protocols and guidelines presented here provide a framework for making informed decisions based on the empirically determined physicochemical properties of the compound. By carefully selecting the vehicle and adhering to best practices for animal dosing, researchers can generate high-quality, reliable data to advance their research and development goals.

References

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  • MedchemExpress.com. (S)-2-Amino-3-(pyridin-4-yl)propanoic acid dihydrochloride.
  • Apollo Scientific. (2S)-2-Amino-3-(pyridin-4-yl)propanoic acid.
  • ResearchGate. (2025).
  • South Tipperary General Hospital. (2023). Drug IV Injection Guidelines IV Infusion Guidelines.
  • BenchChem. (2025). Application Notes and Protocols for In Vivo Studies of CK2 Inhibitors.
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  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development.
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  • NextSDS. (2S)-2-amino-3-(pyrimidin-4-yl)propanoic acid dihydrochloride.
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  • ResearchGate.
  • National Institutes of Health. (2023). An Updated Review on Developing Small Molecule Kinase Inhibitors Using Computer-Aided Drug Design Approaches - PMC.
  • Ascendia Pharmaceutical Solutions. (2022). Types of Sterile Dosage Forms (and How to Choose).
  • Taylor & Francis. (2010).
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  • BARENS. (2022). In-Vivo Pharmacokinetics Study of Exemestane Hydrochloride Self-nanoemulsifying Drug Delivery Systems via Oral Route.
  • PubMed. (2022).
  • PubChem. (S)-2-Amino-3-(2-oxo-1,2-dihydroquinolin-4-yl)propionic acid HCl.
  • Santa Cruz Biotechnology. (2S)-2-amino-3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propanoic acid hydrochloride.
  • The North Memorial Ambulatory Surgery Center. (2010).

Sources

Application

Application Note: NMR Spectroscopy Characterization of (2S)-2-[(pyridin-4-yl)amino]propanoic acid hydrochloride

Executive Summary & Chemical Context The structural elucidation of small-molecule active pharmaceutical ingredients (APIs) and amino acid derivatives requires a robust, self-validating analytical framework. This applicat...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

The structural elucidation of small-molecule active pharmaceutical ingredients (APIs) and amino acid derivatives requires a robust, self-validating analytical framework. This application note details the Nuclear Magnetic Resonance (NMR) spectroscopy characterization protocol for (2S)-2-[(pyridin-4-yl)amino]propanoic acid hydrochloride .

This molecule consists of an L-alanine backbone linked via a secondary amine to a pyridine ring. The presence of the hydrochloride salt fundamentally alters the electronic environment of the molecule. In 4-aminopyridine derivatives, protonation occurs preferentially at the endocyclic pyridine nitrogen rather than the exocyclic secondary amine. This is due to resonance stabilization, which localizes the formal positive charge on the ring and gives the exocyclic C-N bond partial double-bond character. Understanding this causality is critical, as it induces profound downfield chemical shifts in the aromatic protons [1].

Experimental Design & Causality

Solvent Selection

While deuterium oxide (D₂O) is traditionally favored for highly polar hydrochloride salts, it induces rapid deuterium exchange with labile protons (NH, COOH, and the pyridinium NH⁺). To achieve a complete structural assignment—specifically to observe the secondary amine linkage—DMSO-d₆ is the optimal solvent. DMSO-d₆ suppresses rapid proton exchange, allowing the critical NH proton to be observed and utilized in 2D correlation experiments.

Protocol Self-Validation Strategy

A standard 1D ¹H and ¹³C NMR dataset is insufficient for unambiguous assignment due to potential signal overlap and the inability to distinguish between structural isomers. Therefore, this protocol employs a self-validating 2D NMR matrix [2]:

  • COSY (Correlation Spectroscopy): Validates 3-bond proton-proton scalar couplings (e.g., the chiral CH to the CH₃ and NH).

  • HSQC (Heteronuclear Single Quantum Coherence): Directly maps protons to their attached carbons, preventing misassignment of the aliphatic backbone.

  • HMBC (Heteronuclear Multiple Bond Correlation): Provides 2-bond and 3-bond carbon-proton connectivity, acting as the ultimate validation tool by bridging the alanine backbone to the pyridine ring.

G A 1. Sample Preparation Solvent: DMSO-d6 Internal Std: TMS B 2. 1D NMR Acquisition 1H, 13C, DEPT-135 Identify basic environments A->B C 3. 2D NMR Acquisition COSY, HSQC, HMBC Map connectivity B->C D 4. Data Processing Fourier Transform Phase/Baseline Correction C->D E 5. Structural Elucidation Assign shifts & validate (2S)-configuration D->E

Figure 1: Step-by-step NMR workflow for small molecule structural characterization.

Step-by-Step Acquisition Protocol

Step 1: Sample Preparation
  • Weigh 10–15 mg of (2S)-2-[(pyridin-4-yl)amino]propanoic acid hydrochloride.

  • Dissolve the sample in 0.6 mL of anhydrous DMSO-d₆ containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Transfer the homogeneous solution to a standard 5 mm NMR tube. Ensure the sample is free of particulate matter to maintain magnetic field homogeneity.

Step 2: Instrument Tuning and Shimming
  • Insert the sample into a high-resolution NMR spectrometer (e.g., 400 MHz or 600 MHz).

  • Lock the magnetic field to the deuterium resonance of DMSO-d₆.

  • Perform automated or manual shimming (Z1-Z5 gradients) to achieve a sharp TMS signal (line width at half-height < 1.0 Hz).

Step 3: 1D NMR Acquisition
  • ¹H NMR: Acquire with a standard 30° pulse program (zg30), 16–32 scans, a relaxation delay (D1) of 2 seconds, and a spectral width of 15 ppm.

  • ¹³C NMR: Acquire with proton decoupling (zgpg30), 512–1024 scans, D1 of 2 seconds, and a spectral width of 250 ppm.

Step 4: 2D NMR Acquisition
  • COSY: Acquire using a gradient-selected COSY sequence. Set 128 increments in the indirect dimension (t1) and 4 scans per increment.

  • HSQC: Acquire using a multiplicity-edited HSQC sequence to differentiate CH/CH₃ (positive phase) from CH₂ (negative phase).

  • HMBC: Acquire with a long-range coupling constant delay optimized for nJCH​=8 Hz. This is critical for observing the weak coupling between the alanine NH and the pyridine C4.

Data Processing & Structural Elucidation

The hydrochloride salt formation significantly alters the chemical shifts of the aromatic region compared to the free base [3]. The formal positive charge on the pyridine nitrogen withdraws electron density from the ring, heavily deshielding the ortho protons (H-2/H-6) while the electron-donating resonance of the secondary amine shields the meta protons (H-3/H-5) [1].

Quantitative Data Summaries

Table 1: Expected ¹H NMR Assignments (DMSO-d₆, 400 MHz)

PositionProton TypeExpected Shift (δ, ppm)MultiplicityIntegrationCoupling (J, Hz)
Pyridine H-2, H-6 Aromatic (ortho to N⁺)8.20 – 8.40Doublet (d)2H~ 7.0
Pyridine H-3, H-5 Aromatic (meta to N⁺)6.90 – 7.10Doublet (d)2H~ 7.0
NH Secondary Amine8.80 – 9.20Broad Doublet (bd)1H~ 7.5
C2-H Chiral Aliphatic CH4.30 – 4.50Multiplet (m)1H~ 7.2
C3-H₃ Aliphatic Methyl1.40 – 1.55Doublet (d)3H~ 7.2
COOH / N⁺H Exchangeable> 10.0Broad Singlet (bs)2HN/A

Table 2: Expected ¹³C NMR Assignments (DMSO-d₆, 100 MHz)

PositionCarbon TypeExpected Shift (δ, ppm)Validation via 2D NMR
C1 Carboxylic Acid (C=O)~ 174.0HMBC cross-peak with C3-H₃ and C2-H
Pyridine C4 Aromatic (ipso to NH)~ 154.0HMBC cross-peak with NH and Pyridine H-2/H-6
Pyridine C2, C6 Aromatic (ortho to N⁺)~ 142.0HSQC cross-peak with H-2/H-6
Pyridine C3, C5 Aromatic (meta to N⁺)~ 110.0HSQC cross-peak with H-3/H-5
C2 Chiral Aliphatic CH~ 51.0HSQC cross-peak with C2-H; COSY with C3-H₃
C3 Aliphatic Methyl~ 17.5HSQC cross-peak with C3-H₃

2D NMR Correlation Mapping

To ensure the protocol is self-validating, the assignments must be cross-referenced against 2D correlation data. The logical flow of this validation is visualized below. The COSY spectrum will confirm the intact L-alanine spin system (CH₃ coupling to the chiral CH, which in turn couples to the NH). The HMBC spectrum bridges the distinct functional groups, proving that the alanine moiety is covalently attached to the 4-position of the pyridine ring.

G CH3 C3 (Methyl) δH ~1.5, δC ~18 CH C2 (Chiral CH) δH ~4.4, δC ~52 CH3->CH COSY (3J) COOH C1 (Carboxylic Acid) δC ~174 CH3->COOH HMBC (3J) NH Secondary Amine (NH) δH ~8.5 CH->NH COSY (3J) CH->COOH HMBC (2J) NH->CH HMBC (2J) PYR Pyridine Ring (C4) δC ~155 NH->PYR HMBC (3J)

Figure 2: Key 2D NMR (COSY and HMBC) correlations confirming the molecular backbone.

Note on Stereochemistry: Standard 1D and 2D NMR in achiral solvents confirms the constitutional isomer and connectivity. To explicitly verify the (2S)-enantiomeric purity, the sample must be derivatized with a chiral agent (e.g., Mosher's acid chloride) or analyzed using a chiral shift reagent, which falls outside the scope of this primary structural validation protocol.

Technical Notes & Optimization

Troubleshooting

troubleshooting poor solubility of (2S)-2-[(pyridin-4-yl)amino]propanoic acid hydrochloride in DMSO

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical challenges associated with solvating (2S)-2-[(pyridin-4-yl)am...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical challenges associated with solvating (2S)-2-[(pyridin-4-yl)amino]propanoic acid hydrochloride in Dimethyl Sulfoxide (DMSO).

This guide abandons generic advice in favor of a mechanistic, causality-driven approach. We will explore the thermodynamic barriers of your specific compound and provide self-validating protocols to achieve complete dissolution.

Mechanistic Insight: Why is this Compound Failing to Dissolve?

To solve a solubility issue, we must first understand the molecular environment. (2S)-2-[(pyridin-4-yl)amino]propanoic acid hydrochloride is a highly polar molecule containing a carboxylic acid, a secondary amine, and a pyridine ring, formulated as a hydrochloride (HCl) salt.

The Solvation Barrier in DMSO: While DMSO is an excellent polar aprotic solvent with a high dielectric constant (ε ≈ 47), it is fundamentally limited in its ability to solvate small, hard anions like chloride (Cl⁻). DMSO solvates cations (like your protonated pyridine ring) exceptionally well via its oxygen atom, but it lacks the hydrogen-bond donors required to stabilize the chloride anion[1].

Consequently, the crystal lattice energy of the HCl salt remains overwhelmingly stronger than the solvation energy provided by DMSO. This results in the compound remaining suspended as a fine, insoluble powder[1]. Furthermore, the zwitterionic potential of the free amino acid can lead to strong intermolecular hydrogen bonding, further complicating dissolution.

Troubleshooting Workflow & Decision Matrix

The following logical workflow dictates the sequence of interventions you should apply. Always start with the least chemically disruptive method (thermal/kinetic) before moving to solvent modification (thermodynamic) or chemical alteration (free-basing).

SolubilityWorkflow Start Start: Compound + 100% DMSO Check1 Is it fully dissolved? Start->Check1 HeatSon Protocol 1: Heat (40°C) & Sonicate (Overcome Kinetic Barrier) Check1->HeatSon No Success Success: Proceed to Assay Check1->Success Yes Check2 Is it fully dissolved? HeatSon->Check2 CoSolvent Protocol 2: Add 5-10% Water (Solvate Chloride Anion) Check2->CoSolvent No Check2->Success Yes Check3 Is it fully dissolved? CoSolvent->Check3 FreeBase Protocol 3: Add DIPEA/TEA (In Situ Free-Basing) Check3->FreeBase No Check3->Success Yes Check4 Is it fully dissolved? FreeBase->Check4 Check4->Success Yes Fail Error: Re-evaluate Compound Purity or Change Primary Solvent Check4->Fail No

Caption: Decision matrix for troubleshooting HCl salt solubility in DMSO.

Step-by-Step Experimental Protocols

These protocols are designed as self-validating systems. You will not just perform the steps; you will verify the physical state of the solution at each checkpoint.

Protocol 1: Thermal & Mechanical Disruption (Kinetic Solubility)

Causality: Poor solubility is often a kinetic issue rather than a thermodynamic one. Strong crystal packing in HCl salts requires significant activation energy to break[1].

  • Preparation: Weigh your desired mass of (2S)-2-[(pyridin-4-yl)amino]propanoic acid hydrochloride into a microcentrifuge tube.

  • Addition: Add the calculated volume of anhydrous DMSO to achieve your target stock concentration (e.g., 10 mM).

  • Vortexing: Vortex vigorously for 60 seconds.

  • Thermal Sonication: Place the tube in an ultrasonic water bath pre-heated to 40°C. Sonicate for 15 minutes. Note: Do not exceed 50°C to prevent potential thermal degradation of the amino acid.

  • Validation (The Spin-Down Test): Centrifuge the tube at 10,000 x g for 5 minutes.

    • Observation: If a white pellet forms at the bottom, the kinetic barrier was not the issue. The compound is thermodynamically insoluble in pure DMSO at this concentration. Proceed to Protocol 2.

Protocol 2: Protic Co-Solvent Strategy (Anion Solvation)

Causality: By introducing a protic solvent (water), we provide the hydrogen-bond donors necessary to solvate the chloride anion, effectively dismantling the crystal lattice that pure DMSO cannot break[1][2].

  • Solvent Modification: To your existing DMSO suspension, add HPLC-grade Water to achieve a final solvent ratio of 95:5 or 90:10 (DMSO:Water).

  • Agitation: Vortex for 60 seconds. The transition from a cloudy suspension to a clear solution should be nearly instantaneous if the chloride lattice was the primary barrier.

  • Validation: Perform the Spin-Down Test (10,000 x g for 5 mins). The solution must remain optically clear with no pellet.

    • Crucial Consideration: Ensure your downstream assay can tolerate 5-10% water in the stock solution.

Protocol 3: In Situ Free-Basing (Chemical Neutralization)

Causality: If the salt form is fundamentally incompatible with your solvent system, converting the HCl salt back to its free base in situ can drastically alter its solubility profile[3]. Organic bases like imidazole or triethylamine are highly effective in DMSO for this purpose[4].

  • Base Selection: Select a non-nucleophilic organic base that is miscible with DMSO, such as N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA).

  • Stoichiometric Addition: Add 1.1 to 1.2 molar equivalents of DIPEA relative to your compound directly into the DMSO suspension.

  • Reaction: Vortex thoroughly. The base will deprotonate the pyridine ring/amine, forming DIPEA-HCl (or TEA-HCl) and the free base of your target compound.

  • Validation: Observe the solution. The free base of the amino acid should dissolve. Note: TEA-HCl has limited solubility in DMSO and may precipitate as a fine byproduct[4]. If this occurs, centrifuge the sample and collect the supernatant, which now contains your dissolved free-base compound.

Quantitative Data Presentation: Expected Solubility Profiles

The following table summarizes the expected physicochemical behavior of the compound under various interventions, allowing you to benchmark your experimental results.

Solvent System / InterventionMechanism of ActionExpected Solubility LimitVisual IndicatorDownstream Assay Impact
100% Anhydrous DMSO Baseline< 1 - 2 mMCloudy suspension, rapid settlingHigh (Inaccurate dosing due to particulates)
DMSO + 40°C Sonication Overcomes kinetic crystal lattice energy~ 2 - 5 mMSlow clearing, potential re-precipitation upon coolingLow (Ideal if successful)
90:10 DMSO:Water H-bond donation to solvate Cl⁻ anion[1]> 20 mMInstantaneous clearingModerate (Assay must tolerate water in stock)
DMSO + 1.2 eq DIPEA In situ conversion to free base[3][4]10 - 50 mMClearing of target compound; potential precipitation of DIPEA-HClHigh (Introduces organic base and altered pH to assay)

Frequently Asked Questions (FAQs)

Q: Will heating the DMSO to 40°C degrade my amino acid derivative? A: Generally, no. Amino acids and pyridine derivatives are structurally stable at 40°C for the short durations required for sonication (15-30 minutes). However, prolonged storage of the stock solution should be done at -20°C in aliquots to prevent freeze-thaw degradation.

Q: I used Protocol 3 (Free-basing with TEA) and my solution got more cloudy. What happened? A: You are observing the precipitation of Triethylamine hydrochloride (TEA-HCl). While TEA is miscible in DMSO, the resulting TEA-HCl salt formed during the neutralization process has poor solubility in DMSO and crashes out[4]. Your target compound (now a free base) is likely dissolved in the supernatant. Centrifuge the tube and use the clear supernatant.

Q: Can I use 1 M HCl or NaOH to adjust the pH of the DMSO instead of organic bases? A: Avoid using aqueous inorganic acids/bases directly in pure DMSO unless you are intentionally creating a co-solvent system (like Protocol 2). Introducing aqueous NaOH will cause localized precipitation and exothermic reactions. Stick to organic bases like DIPEA, TEA, or Imidazole for in situ pH adjustments in organic solvents[4].

Q: Why did my compound dissolve perfectly in DMSO/Water, but precipitated immediately when I added it to my cell culture media? A: You have encountered a solvent-shift precipitation (also known as the "crash-out" effect). While the HCl salt is soluble in the DMSO/Water stock, diluting it 1:1000 into aqueous media (pH ~7.4) forces the compound into its zwitterionic state or free base form, which may have a drastically lower aqueous solubility (the S0​ value) than the salt[3]. You may need to formulate the drug in a surfactant (e.g., Tween-80) or a cyclodextrin carrier for cell assays.

References

  • Solvent Systems and Their Selection in Pharmaceutics and Biopharmaceutics Source: National Academic Digital Library of Ethiopia (Springer) URL:[Link]

  • Salt formation to improve drug solubility Source: United States Patent and Trademark Office (USPTO) / Advanced Drug Delivery Reviews URL:[Link]

  • Determination of Dimethylamine and Triethylamine in Hydrochloride Salts of Drug Substances by Headspace Gas Chromatography Source: Indian Journal of Pharmaceutical Sciences URL:[Link]

  • Unraveling Complexity in the Solid Form Screening of a Pharmaceutical Salt: Why so Many Forms? Why so Few? Source: Crystal Growth & Design - ACS Publications URL:[Link]

Sources

Optimization

how to prevent degradation of (2S)-2-[(pyridin-4-yl)amino]propanoic acid hydrochloride during long-term storage

This technical support guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability of (2S)-2-[(pyridin-4-yl)amino]propanoic acid hydrochloride. By understanding the...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability of (2S)-2-[(pyridin-4-yl)amino]propanoic acid hydrochloride. By understanding the potential degradation pathways and implementing proper storage and handling protocols, users can maintain the integrity and purity of this critical research compound.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific issues that may arise during the long-term storage of (2S)-2-[(pyridin-4-yl)amino]propanoic acid hydrochloride, providing explanations and actionable solutions.

Observed Issue Potential Cause(s) Recommended Action(s)
Change in physical appearance (e.g., color change from white to yellow/brown, clumping, deliquescence) 1. Hygroscopicity: The hydrochloride salt is susceptible to moisture absorption from the atmosphere, leading to clumping and eventual deliquescence. 2. Oxidation: The aminopyridine moiety can be susceptible to oxidation, which is often accelerated by light and humidity, leading to colored degradation products.1. Strict Moisture Control: Store the compound in a tightly sealed container, preferably with a desiccant. Consider storage in a glove box or a desiccator with a suitable drying agent (e.g., silica gel). 2. Inert Atmosphere: For maximum protection, after dispensing, purge the container with an inert gas like nitrogen or argon before sealing. 3. Light Protection: Store the compound in an amber or opaque container to shield it from light.
Decreased purity or appearance of new peaks in HPLC analysis 1. Hydrolytic Degradation: The propanoic acid or the amino-pyridine linkage may be susceptible to hydrolysis, especially if exposed to moisture. 2. Photodegradation: Exposure to UV or visible light can induce degradation of the pyridine ring. 3. Thermal Degradation: Elevated temperatures can accelerate various degradation pathways.1. Perform Forced Degradation Studies: To identify the nature of the impurities, conduct forced degradation studies under acidic, basic, oxidative, photolytic, and thermal stress conditions.[1] 2. Use a Validated Stability-Indicating Method: Employ a validated HPLC method capable of separating the parent compound from all potential degradation products.[1][2]
Inconsistent experimental results Compound Degradation: Use of a degraded compound with lower purity will lead to inaccurate and irreproducible results in downstream applications.1. Re-analyze the Compound: Before use, especially after long-term storage, re-confirm the purity of the compound using a validated analytical method. 2. Follow Recommended Storage Conditions: Adhere strictly to the storage recommendations outlined in this guide to prevent future degradation.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for (2S)-2-[(pyridin-4-yl)amino]propanoic acid hydrochloride?

A1: For long-term stability, the compound should be stored in a cool, dry, and dark place. Specifically:

  • Temperature: Controlled room temperature (20-25°C) or refrigerated (2-8°C). Avoid freezing and repeated freeze-thaw cycles if in solution. For the solid compound, refrigeration is generally preferred for long-term storage.

  • Humidity: Store in a desiccator or a container with a desiccant to maintain a low-humidity environment. Hydrochloride salts are often hygroscopic.

  • Light: Protect from light by using an amber or opaque container.

  • Atmosphere: For maximum protection against oxidation and hydrolysis, store under an inert atmosphere (e.g., nitrogen or argon).

Q2: Is (2S)-2-[(pyridin-4-yl)amino]propanoic acid hydrochloride hygroscopic?

A2: Yes, as a hydrochloride salt, this compound is likely to be hygroscopic, meaning it can absorb moisture from the air.[3] This can lead to physical changes like clumping and can also accelerate chemical degradation. Therefore, stringent control of humidity during storage and handling is crucial.

Q3: What are the potential degradation pathways for this compound?

A3: The primary degradation pathways for (2S)-2-[(pyridin-4-yl)amino]propanoic acid hydrochloride are likely to be:

  • Oxidation: The aminopyridine ring is susceptible to oxidation, which can lead to the formation of N-oxides or other colored impurities. This process is often catalyzed by light and the presence of metal ions.

  • Hydrolysis: Although generally stable, the amide-like linkage could be susceptible to hydrolysis under harsh acidic or basic conditions, though this is less likely under proper solid-state storage.

  • Photodegradation: Pyridine derivatives can be sensitive to light, leading to various degradation products.[4]

  • Thermal Degradation: High temperatures can promote decarboxylation of the amino acid moiety or other decomposition reactions.[5][6]

Q4: How can I check the purity of my stored compound?

A4: The most reliable method is to use a stability-indicating High-Performance Liquid Chromatography (HPLC) method. This will allow you to quantify the parent compound and detect any degradation products that may have formed. Other methods like Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to confirm the structure and identify impurities.

Q5: What should I do if I suspect my compound has degraded?

A5: If you observe any physical changes or if analytical testing shows a decrease in purity, it is recommended not to use the compound for critical experiments. If possible, purify the compound or obtain a new, high-purity batch.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Purity Assessment

This protocol provides a general framework for developing a stability-indicating HPLC method. Method optimization and validation are essential.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at the UV absorbance maximum of the compound (e.g., around 260 nm, to be determined empirically).

  • Sample Preparation:

    • Accurately weigh a small amount of the compound (e.g., 1 mg).

    • Dissolve in a suitable solvent (e.g., mobile phase A or a water/acetonitrile mixture) to a known concentration (e.g., 0.1 mg/mL).

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Forced Degradation Study (as per ICH Q1A(R2) guidelines[4]):

    • Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60°C for 24 hours.

    • Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and heat at 60°C for 24 hours.

    • Oxidation: Dissolve the compound in 3% hydrogen peroxide and keep at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid compound at 105°C for 24 hours.

    • Photodegradation: Expose the compound (solid and in solution) to light according to ICH Q1B guidelines.[7]

    • Analyze all stressed samples by HPLC to ensure the method can separate the parent peak from all degradation product peaks.

Protocol 2: Karl Fischer Titration for Water Content Determination

This method is used to accurately quantify the water content, which is critical for hygroscopic compounds.

  • Instrumentation: A coulometric or volumetric Karl Fischer titrator.

  • Reagents: Karl Fischer reagents (anolyte, catholyte for coulometric; titrant and solvent for volumetric).

  • Procedure:

    • Standardize the Karl Fischer reagent with a certified water standard.

    • Accurately weigh a suitable amount of the compound and introduce it into the titration vessel.

    • Titrate to the endpoint.

    • The instrument will calculate the percentage of water in the sample.

  • Note: Due to the hygroscopic nature of the compound, handle it quickly in a low-humidity environment to prevent moisture absorption during weighing and transfer.[8]

Visualizations

Degradation Pathway Overview

G cluster_stressors Stress Factors cluster_compound Parent Compound cluster_degradation Degradation Pathways & Products Moisture Moisture/Humidity Hydrolysis Hydrolysis Moisture->Hydrolysis Light Light (UV/Vis) Photodegradation Photodegradation Light->Photodegradation Heat Elevated Temperature Thermal_Deg Thermal Degradation (e.g., Decarboxylation) Heat->Thermal_Deg Oxygen Oxygen/Oxidizing Agents Oxidation Oxidation (e.g., N-oxide formation) Oxygen->Oxidation Compound (2S)-2-[(pyridin-4-yl)amino]propanoic acid hydrochloride Compound->Hydrolysis Compound->Photodegradation Compound->Thermal_Deg Compound->Oxidation

Caption: Potential degradation pathways for (2S)-2-[(pyridin-4-yl)amino]propanoic acid hydrochloride under various stress conditions.

Recommended Storage Workflow

G cluster_receiving Receiving & Initial Storage cluster_handling Dispensing & Handling cluster_storage Long-Term Storage Receive Receive Compound Inspect Inspect Container Seal Receive->Inspect Store_Initial Store in Cool, Dry, Dark Place Inspect->Store_Initial Equilibrate Equilibrate to Room Temp in Desiccator Store_Initial->Equilibrate Before Use Dispense Dispense Quickly in Low Humidity Equilibrate->Dispense Purge Purge with Inert Gas Dispense->Purge Seal Tightly Seal Container Purge->Seal Store_LongTerm Store in Designated Conditions (e.g., 2-8°C, Desiccated) Seal->Store_LongTerm

Sources

Troubleshooting

Technical Support Center: Optimizing Enantiomeric Purity in (2S)-2-[(pyridin-4-yl)amino]propanoic Acid Hydrochloride Synthesis

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I frequently consult on the synthesis of chiral heterocyclic amino acids.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I frequently consult on the synthesis of chiral heterocyclic amino acids. The synthesis of (2S)-2-[(pyridin-4-yl)amino]propanoic acid hydrochloride—a critical intermediate in medicinal chemistry—presents a notorious challenge: maintaining the integrity of the (2S) stereocenter during C-N bond formation.

This guide provides field-proven, self-validating protocols to troubleshoot racemization, explain the causality behind reagent selection, and optimize your enantiomeric excess (ee).

Troubleshooting & FAQs

Q1: Why do I observe significant racemization (loss of ee) during the classical SNAr coupling of L-alanine with 4-chloropyridine?

A1: The loss of enantiomeric purity is a direct consequence of the thermodynamic environment required for classical Nucleophilic Aromatic Substitution (SNAr).

When L-alanine couples with 4-chloropyridine, the newly attached 4-pyridyl group acts as a strong electron-withdrawing group. This inductive effect significantly lowers the pKa of the α -proton on the amino acid. Classical SNAr protocols for unactivated pyridines require harsh conditions—typically strong bases (like NaOH or KOH) and temperatures exceeding 120 °C. Under these conditions, the strong base deprotonates the highly acidic α -carbon, forming a planar, achiral enolate intermediate. Upon non-selective reprotonation by the solvent during workup, the stereocenter is scrambled, resulting in a racemic mixture [1].

Racemization A (2S)-Isomer (Chiral Pool) B Deprotonation by Strong Base (e.g., NaOH, >100°C) A->B  alpha-H abstraction C Planar Enolate Intermediate (Achiral) B->C D Non-selective Reprotonation (H2O Quench) C->D E Racemic Mixture (50% 2S / 50% 2R) D->E  Loss of ee

Fig 1: Base-catalyzed racemization pathway via a planar enolate intermediate.

Q2: How can I modify the coupling conditions to preserve the (2S) stereocenter?

A2: You must transition from an uncatalyzed SNAr mechanism to a Copper-Catalyzed Ullmann-Type C-N Coupling .

Research by Ma and co-workers demonstrated a unique phenomenon: α -amino acids actually accelerate Cu-catalyzed cross-coupling reactions by acting as bidentate ligands for the copper center [2]. This internal chelation lowers the activation energy of the oxidative addition step, allowing the reaction to proceed at much lower temperatures (80–90 °C).

To prevent base-catalyzed enolization at this temperature, you must replace strong hydroxide bases with a milder, sterically hindered base like Potassium Phosphate ( K3​PO4​ ). Furthermore, switching the electrophile from 4-chloropyridine to 4-bromopyridine increases the rate of oxidative addition, further reducing the thermal load on the chiral center [3].

Table 1: Effect of Reaction Parameters on Yield and Enantiomeric Excess (ee)

Coupling StrategyReagentsBaseTemp (°C)Yield (%)ee (%)
Classical SNAr4-Chloropyridine + L-AlaNaOH12045< 20
Classical SNAr4-Fluoropyridine + L-Ala K2​CO3​ 1006560–70
Cu-Catalyzed Ullmann 4-Bromopyridine + L-Ala K3​PO4​ 85 82 > 98
Pd-Catalyzed Buchwald4-Bromopyridine + L-Ala Cs2​CO3​ 907895
Q3: What is the optimal, self-validating protocol for the Cu-catalyzed synthesis?

A3: To ensure reproducibility and high enantiomeric purity, follow this self-validating methodology. Every critical phase includes an In-Process Control (IPC) to verify the system's integrity before proceeding.

Step-by-Step Methodology:

  • Reagent Assembly: Charge an oven-dried Schlenk flask with 4-bromopyridine hydrochloride (10.0 mmol, 1.0 eq), L-alanine (12.0 mmol, 1.2 eq), CuI (1.0 mmol, 10 mol%), and anhydrous K3​PO4​ (30.0 mmol, 3.0 eq).

    • Causality: The excess K3​PO4​ serves a dual purpose: it neutralizes the HCl salt of the pyridine and acts as the mild base for the catalytic cycle without deprotonating the L-alanine α -carbon.

  • Degassing (Critical Step): Add anhydrous DMSO (20 mL). Perform three freeze-pump-thaw cycles and backfill with Argon.

    • Validation Checkpoint: The solution must transition to a pale blue/green hue. If the solution turns dark brown/black immediately, oxygen has infiltrated the system, oxidizing Cu(I) to inactive Cu(II)/CuO. Abort and restart.

  • Catalytic Coupling: Heat the sealed flask at 85 °C for 24 hours under vigorous stirring.

    • Validation Checkpoint: At 24 hours, pull a 50 μ L aliquot, dilute in MeCN, and run an LC-MS. The target mass ( m/z=167.08 for [M+H]+ ) must constitute >92% of the Total Ion Chromatogram (TIC).

  • Aqueous Workup: Cool to room temperature. Dilute with 50 mL of deionized water and filter through a tightly packed Celite pad to remove insoluble copper salts and excess phosphate.

  • Salt Formation: Cool the filtrate to 0 °C in an ice bath. Slowly add 2M aqueous HCl dropwise until the pH reaches ~1.5.

    • Causality: This protonates both the pyridine nitrogen and the carboxylic acid, forming the highly soluble (2S)-2-[(pyridin-4-yl)amino]propanoic acid hydrochloride salt, setting the stage for chiral upgrading.

Workflow Step1 1. Reagent Assembly L-Ala, 4-Br-Py, CuI, K3PO4 Step2 2. Inert Atmosphere Degas & Argon Purge Step1->Step2 Step3 3. Catalytic Coupling DMSO, 85°C, 24h Step2->Step3 Step4 4. Aqueous Workup Filter & Adjust pH Step3->Step4 Step5 5. Salt Formation Add HCl (aq) to pH 1.5 Step4->Step5 Step6 6. Chiral Upgrading Fractional Crystallization Step5->Step6

Fig 2: Optimized Cu-catalyzed experimental workflow for high-ee synthesis.

Q4: If my crude product has an ee of 90%, how can I upgrade the enantiomeric purity during the hydrochloride salt formation?

A4: You can achieve chiral upgrading via fractional crystallization of the hydrochloride salt.

Amino acid hydrochloride salts frequently crystallize as conglomerates rather than racemic compounds. Because the major enantiomer (2S) has a higher concentration in the crude mixture, it reaches supersaturation before the minor (2R) enantiomer.

Crystallization Protocol:

  • Concentrate the acidified aqueous filtrate from Step 5 under reduced pressure to yield a crude solid.

  • Suspend the solid in a minimum volume of hot solvent (80:20 Ethanol:Water) at 75 °C until complete dissolution is achieved.

  • Allow the solution to cool to room temperature at a strictly controlled rate of 10 °C/hour to promote the growth of the (2S) lattice while keeping the (2R) impurity dissolved in the mother liquor.

  • Once at room temperature, transfer to a 4 °C refrigerator for 12 hours.

  • Filter the resulting white crystalline solid and wash with ice-cold absolute ethanol.

    • Validation Checkpoint: Analyze the isolated crystals via Chiral HPLC (e.g., using a Chiralpak ZWIX column). The ee should now exceed 99.5%.

References

  • Thesis: N-Oxides as hydrogen bond catalysts... (University of Bath). Discusses the mechanistic limitations and racemization risks of amino acids during classical substitutions and formylations. URL:[Link]

  • Accelerating Effect Induced by the Structure of α -Amino Acid in the Copper-Catalyzed Coupling Reaction of Aryl Halides with α -Amino Acids. Journal of the American Chemical Society (1998). Ma, D. et al. URL:[Link]

  • Cu(II)-Catalyzed C-N Coupling of (Hetero)aryl Halides and N-Nucleophiles Promoted by α -Benzoin Oxime. Molecules / ResearchGate (2019). Demonstrates the broad applicability of mild base/Cu-catalyzed couplings for amino acids and bromopyridines. URL:[Link]

Optimization

Optimizing Recrystallization Yield for (2S)-2-[(pyridin-4-yl)amino]propanoic acid hydrochloride

Technical Support Center: Troubleshooting & Optimization Guide Welcome to the Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals struggling with the i...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting & Optimization Guide

Welcome to the Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals struggling with the isolation and purification of (2S)-2-[(pyridin-4-yl)amino]propanoic acid hydrochloride .

Because this molecule features a chiral center, a carboxylic acid, a secondary amine, and a basic pyridine ring, its solubility profile is highly complex. Standard cooling crystallization often results in poor yields, "oiling out" (liquid-liquid phase separation), or unintended zwitterion formation. This guide synthesizes thermodynamic principles with field-proven protocols to help you build a self-validating, high-yield recrystallization workflow.

Part 1: Mechanistic Grounding (The "Why" Behind the Workflow)

To master the recrystallization of this compound, you must control three competing physicochemical phenomena:

  • The Zwitterion Trap & pH Sensitivity: As an amino acid derivative, the free base naturally forms a highly soluble zwitterion. To maintain the target hydrochloride salt, the system must be kept strictly acidic. If the pH rises during dissolution, the pyridine nitrogen deprotonates, shifting the equilibrium away from the HCl salt and drastically reducing your yield [1].

  • The Common Ion Effect: Amino acid hydrochlorides are notoriously water-soluble. By introducing a slight stoichiometric excess of hydrochloric acid (HCl) into the aqueous solvent, you leverage the common ion effect to artificially depress the solubility of the salt, forcing more product out of solution during the cooling phase [1].

  • Anti-Solvent Kinetics: Because the compound's solubility in water remains high even at 0°C, pure cooling crystallization is insufficient. A water-miscible anti-solvent (e.g., isopropanol or acetone) must be introduced to lower the dielectric constant of the medium. However, adding it too quickly supersaturates the solution instantly, leading to "oiling out" rather than nucleation [2].

Part 2: Frequently Asked Questions (Troubleshooting)

Q: My recrystallization yield from pure water is consistently below 40%. How can I push this above 85%? A: Pure water is an overly strong solvent for pyridine-amino acid hydrochlorides due to extensive hydrogen bonding. To improve yield, you must transition to a solvent/anti-solvent system . Dissolve the crude in a minimum volume of dilute aqueous HCl (to utilize the common ion effect), then slowly add a water-miscible anti-solvent like Isopropanol (IPA) or Acetone at elevated temperatures until the cloud point is reached. This "normal crystallization procedure" lowers the bulk solubility and forces the salt to precipitate [3].

Q: When I add the anti-solvent, my product forms a gooey, biphasic oil at the bottom of the flask instead of crystals. What is happening? A: This phenomenon is known as Liquid-Liquid Phase Separation (LLPS), or "oiling out." It occurs when the solution becomes highly supersaturated before the molecules have the kinetic energy to arrange into a crystal lattice. Fix: If oiling out occurs, reheat the mixture until it forms a single clear phase, add 2–5% v/v of water to slightly reduce supersaturation, and cool much more slowly (e.g., -0.2°C/min). Crucially, introduce seed crystals just before the cloud point to bypass the energy barrier for primary nucleation.

Q: I am noticing a drop in enantiomeric excess (ee) after recrystallization. Is the (2S) chiral center racemizing? A: Yes, prolonged heating of amino acids in strongly acidic aqueous solutions can induce reversible enolization at the alpha-carbon, leading to racemization. Do not exceed 65°C during dissolution, and minimize the time the compound spends in the hot solution.

Part 3: Quantitative Data & Solvent Selection

Selecting the right anti-solvent dictates both the yield and the purity of the final hydrochloride salt. The table below summarizes the thermodynamic performance of various systems based on empirical process chemistry data.

Solvent System (v/v)Dissolution TempAnti-Solvent Addition RateExpected YieldCrystal QualityRisk of Oiling Out
Water (100%)90°CN/A< 40%HighLow
Water / Methanol (1:5)60°CModerate (5 mL/min)65 - 70%HighLow
Water / Isopropanol (1:8) 60°C Slow (1 mL/min) 85 - 92% Excellent Moderate
Water / Acetone (1:10)50°CVery Slow (0.5 mL/min)> 90%Moderate (Fines)High

Table 1: Comparison of solvent/anti-solvent systems for amino acid hydrochloride recrystallization. The Water/IPA system offers the best balance of yield and operability.

Part 4: Optimized Step-by-Step Protocol

This protocol utilizes a Water/Isopropanol anti-solvent system with common-ion optimization.

Phase 1: Dissolution & pH Control

  • Weigh the crude (2S)-2-[(pyridin-4-yl)amino]propanoic acid hydrochloride into a jacketed reactor.

  • Add 2.0 volumes (relative to crude mass) of 0.1 M HCl (aq). Causality: The excess HCl prevents dissociation of the pyridine-HCl bond and depresses solubility via the common ion effect.

  • Heat the suspension to 60°C with moderate stirring (250 rpm) until complete dissolution occurs. Do not exceed 65°C to prevent alpha-carbon racemization.

  • Perform a hot polish filtration through a 0.45 µm PTFE filter to remove insoluble impurities that could act as heterogeneous nucleation sites for polymorphs.

Phase 2: Anti-Solvent Addition & Seeding 5. Return the clear filtrate to the reactor and maintain at 60°C. 6. Begin dropwise addition of Isopropanol (IPA) (pre-heated to 50°C) at a rate of 1 mL/min. 7. Stop IPA addition immediately when the solution exhibits a faint, persistent turbidity (the cloud point). 8. Add 0.5% w/w of pure (2S)-2-[(pyridin-4-yl)amino]propanoic acid hydrochloride seed crystals . 9. Hold the temperature at 60°C for 30 minutes to allow the seed bed to mature and prevent oiling out.

Phase 3: Controlled Desupersaturation 10. Resume adding IPA at 2 mL/min until a total of 8.0 volumes have been added. 11. Initiate a linear cooling ramp of -0.5°C/min down to 5°C. 12. Hold at 5°C for 2 hours to maximize yield. 13. Isolate the crystals via vacuum filtration. Wash the filter cake with 2 volumes of ice-cold IPA (anhydrous) to displace residual water [4]. 14. Dry under vacuum at 40°C for 24 hours.

Part 5: Process Logic & Troubleshooting Diagram

The following decision-tree illustrates the kinetic and thermodynamic control points in the recrystallization workflow.

Recrystallization Start Crude (2S)-2-[(pyridin-4-yl)amino] propanoic acid HCl Dissolve Dissolve in H2O + 0.1M HCl at 60°C (Common Ion Effect) Start->Dissolve Filter Hot Polish Filtration (Remove insolubles) Dissolve->Filter AntiSolvent Add IPA (Anti-solvent) dropwise until cloud point Filter->AntiSolvent OilOut Did the product 'Oil Out' (LLPS)? AntiSolvent->OilOut Reheat Reheat to 65°C Add 5% v/v H2O to clear OilOut->Reheat Yes (Biphasic) Seed Add Seed Crystals Hold at 60°C for 30 min OilOut->Seed No (Turbid) Reheat->AntiSolvent Cool Controlled Cooling (-0.5°C/min to 5°C) Seed->Cool Isolate Vacuum Filtration & Wash with cold anhydrous IPA Cool->Isolate

Caption: Thermodynamic and kinetic decision tree for the anti-solvent recrystallization workflow.

References

  • Radboud University Repository. (2015). On the concomitant crystallization of amino acid crystals upon dissolution of some amino acid salt crystals. Retrieved from[Link]

  • European Patent Office. (1989). Process for producing crystals of salt of acidic amino acid and basic amino acid (EP0324353A2).
  • Google Patents. (2003). Method for producing amino acid ester hydrochloride (JP2003137850A).
  • ResearchGate. (2016). How to convert amino acid to its hydrochloride? Scientific discussion and protocols for anhydrous solvent washing. Retrieved from[Link]

Troubleshooting

reducing baseline noise in LC-MS for (2S)-2-[(pyridin-4-yl)amino]propanoic acid hydrochloride

Topic: Reducing Baseline Noise in LC-MS for (2S)-2-[(pyridin-4-yl)amino]propanoic acid hydrochloride Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Welcome to the Technical Suppor...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Reducing Baseline Noise in LC-MS for (2S)-2-[(pyridin-4-yl)amino]propanoic acid hydrochloride Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this in-depth guide to address the specific chromatographic and mass spectrometric challenges associated with highly polar, zwitterionic hydrochloride salts. This guide focuses on causality—understanding why baseline noise occurs with this specific molecule—and provides self-validating protocols to ensure robust, reproducible data.

Part 1: Understanding the Analyte and Root Causes of Noise

Q1: Why does (2S)-2-[(pyridin-4-yl)amino]propanoic acid hydrochloride cause severe baseline noise and ion suppression in my LC-MS system?

To solve the problem, we must first look at the molecule's physicochemical properties. This compound is an amino acid derivative containing a basic pyridine ring and a carboxylic acid. At typical LC mobile phase pH (pH 3–5), it exists as a highly polar zwitterion.

When analyzed using standard Reversed-Phase (RP-HPLC) columns (e.g., C18), highly polar compounds exhibit virtually no retention and elute in the void volume. Because your analyte is a hydrochloride (HCl) salt, the massive molar excess of chloride ions also elutes in the void volume.

When this co-eluting mixture enters the Electrospray Ionization (ESI) source, two critical failures occur:

  • Ion Suppression: The high ionic strength of the chloride salt disrupts the Taylor cone stability and droplet desolvation process. Chloride ions aggressively compete for charge at the droplet surface, neutralizing the analyte ions of interest and drastically reducing your signal[1].

  • Chemical Background Noise: Unwanted solvent and chloride clusters enter the mass analyzer, creating continuous small spikes along the baseline[2]. This elevated noise floor destroys the Signal-to-Noise Ratio (SNR), which directly dictates your Limit of Detection (LOD)[3].

G Start High Baseline Noise in LC-MS Check1 Isolate Source: Bypass LC, infuse directly Start->Check1 MS_Issue Noise Persists: MS Contamination / Gas Issue Check1->MS_Issue Yes LC_Issue Noise Drops: LC or Sample Matrix Issue Check1->LC_Issue No Salt Chloride Ion Suppression (HCl Salt Co-elution) LC_Issue->Salt Solvent Contaminated Mobile Phase or Buffer Clustering LC_Issue->Solvent

Fig 1. Diagnostic workflow for isolating LC-MS baseline noise.

Part 2: Chromatographic Optimization

Q2: If Reversed-Phase chromatography fails, what is the optimal separation strategy to isolate the analyte from the chloride salt?

The definitive solution is Hydrophilic Interaction Liquid Chromatography (HILIC) . HILIC is specifically designed for polar and hydrophilic compounds that are poorly retained in RP-HPLC[4].

By utilizing a zwitterionic stationary phase (ZIC-HILIC), you leverage both hydrogen bonding and weak electrostatic interactions. In HILIC, the elution order is reversed compared to RP-HPLC. The highly polar (2S)-2-[(pyridin-4-yl)amino]propanoic acid will be strongly retained, while the inorganic chloride ions will elute very early. This temporal separation allows you to physically divert the noise-inducing salt front away from the mass spectrometer.

Quantitative Comparison: RP-HPLC vs. HILIC for Polar Pyridine Derivatives
ParameterReversed-Phase (C18)Zwitterionic HILICCausality / Impact
Initial Mobile Phase 95% Aqueous / 5% Organic95% Organic / 5% AqueousHILIC relies on a water-enriched layer on the stationary phase to partition polar analytes.
Analyte Retention Time < 1.0 min (Void Volume)4.5 - 6.0 minHILIC provides critical retention, moving the analyte away from the suppression zone.
Chloride Elution < 1.0 min (Co-elution)< 1.5 min (Baseline separated)Separating the salt from the analyte is mandatory to restore ESI efficiency.
Buffer Requirement 0.1% Formic Acid10 mM Ammonium FormateHILIC requires ionic strength (salt buffers) to ensure reproducible partitioning and peak shape.

Part 3: MS Source & ESI Optimization

Q3: How should I configure my ESI source parameters to further suppress chemical noise?

Even with perfect chromatography, improper MS settings can inflate baseline noise. A standard method for estimating noise is measuring the peak-to-peak baseline fluctuations away from the analyte peak[5]. To minimize this, you must optimize the desolvation environment.

Optimized ESI Parameters (Positive Ion Mode)
ParameterRecommended SettingMechanistic Rationale
Drying Gas Temperature 300°C – 350°CHigh aqueous content (eluting late in HILIC) requires higher thermal energy for complete droplet evaporation.
Nebulizer Gas Flow 10 – 12 L/minEnsures efficient shearing of the liquid into a fine aerosol, preventing large, noisy droplets from entering the capillary.
Cone Voltage / Declustering Potential 20V – 40VCrucial for declustering heavily hydrated ions to reduce their mass and eliminate solvent-cluster baseline noise[6].
Capillary Voltage 3.0 kV – 3.5 kVKeep as low as possible while maintaining signal to prevent corona discharge, which causes erratic baseline spiking.

Part 4: Self-Validating Troubleshooting Protocol

Q4: Can you provide a step-by-step methodology to implement these solutions and validate that the noise is eliminated?

To ensure scientific integrity, implement the following self-validating workflow. Each step verifies the success of the previous one.

Step-by-Step Methodology: The Divert-and-Detect Protocol

Step 1: System Cleanliness Verification (The Blank Run)

  • Flush the LC system with LC-MS grade Water/Acetonitrile (50:50) without a column.

  • Acquire MS data for 5 minutes.

  • Validation: If the baseline noise is high here, the issue is contaminated solvents or a dirty MS capillary[2]. Replace solvents before proceeding.

Step 2: Column Equilibration

  • Install a ZIC-HILIC column (e.g., 2.1 x 100 mm, 3 µm).

  • Prepare Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).

  • Prepare Mobile Phase B: Acetonitrile.

  • Equilibrate the column at 90% B / 10% A for at least 20 column volumes. Note: HILIC columns require significantly longer equilibration times than C18 columns.

Step 3: Hardware Mitigation (Divert Valve Programming) Because the chloride salt will elute early, you must program the LC divert valve (switching valve) to protect the MS.

  • Set the divert valve to Position A (Waste) from 0.00 min to 1.50 min.

  • Set the divert valve to Position B (MS Detector) from 1.51 min to the end of the run.

G Sample (2S)-2-[(pyridin-4-yl)amino] propanoic acid HCl HILIC HILIC Separation (Zwitterionic Column) Sample->HILIC Valve Divert Valve (0 - 1.5 min) HILIC->Valve Waste Waste (Chloride Salt Front) Valve->Waste Early Elution MS Mass Spectrometer (Clean Analyte Peak) Valve->MS Analyte Elution (>1.5 min)

Fig 2. Hardware mitigation strategy for hydrochloride salt removal.

Step 4: Gradient Execution and Data Acquisition

  • Inject 1–2 µL of the sample (ensure the sample diluent is at least 75% Acetonitrile to prevent peak distortion in HILIC).

  • Run a linear gradient from 90% B down to 50% B over 8 minutes.

  • Validation: Analyze the chromatogram. The baseline prior to the analyte peak should be flat, and the (2S)-2-[(pyridin-4-yl)amino]propanoic acid peak should elute with high symmetry and a vastly improved Signal-to-Noise Ratio (SNR).

References
  • Chromatography Today. "5 Ways to Approach Baseline Issues". chromatographytoday.com. Available at:[Link]

  • Agilent Technologies. "Signal, Noise, and Detection Limits in Mass Spectrometry". agilent.com. Available at:[Link]

  • ResearchGate. "Studies of Signal Suppression in Liquid Chromatography-Electrospray Ionization Mass Spectrometry in Using Volatile Ion-Pairing Reagents". researchgate.net. Available at:[Link]

  • MDPI. "Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades". mdpi.com. Available at:[Link]

  • Element Lab Solutions. "10 Tips for Electrospray Ionisation LC-MS". elementlabsolutions.com. Available at:[Link]

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in Coupling Reactions with (2S)-2-[(pyridin-4-yl)amino]propanoic acid hydrochloride

Welcome to the technical support center for navigating the challenges of coupling reactions involving (2S)-2-[(pyridin-4-yl)amino]propanoic acid hydrochloride. This guide is designed for researchers, chemists, and drug d...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for navigating the challenges of coupling reactions involving (2S)-2-[(pyridin-4-yl)amino]propanoic acid hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions to common issues encountered when working with this sterically demanding substrate.

Introduction: Understanding the Challenge

(2S)-2-[(pyridin-4-yl)amino]propanoic acid presents a unique set of challenges in standard amide bond formation. Its structure combines several features that contribute to steric hindrance and reduced reactivity:

  • Secondary Amine: The pyridin-4-yl group renders the nitrogen a secondary amine, which is inherently less nucleophilic and more sterically crowded than a primary amine.

  • α-Substitution: The methyl group on the chiral center adjacent to the carboxylic acid adds significant bulk, impeding the approach of the coupling partner.

  • Bulky Pyridinyl Group: The aromatic pyridine ring is a large substituent that further increases steric congestion around the reacting centers.

  • Basic Pyridine Nitrogen: The pyridine nitrogen can act as a base, potentially interfering with reagents and catalysts by causing unwanted side reactions or neutralization.

  • Hydrochloride Salt: The material is supplied as a hydrochloride salt, meaning the pyridine nitrogen is protonated. This necessitates the use of a base to both neutralize the salt and facilitate the coupling reaction.

This guide provides targeted FAQs and troubleshooting strategies to overcome these obstacles, improve yields, and ensure the stereochemical integrity of your products.

Frequently Asked Questions (FAQs)

Q1: Why are my standard EDC/NHS or DCC/HOBt coupling conditions failing with this substrate?

Standard carbodiimide-based reagents like EDC and DCC often lack the potency required to efficiently activate the sterically hindered carboxylic acid of this molecule.[1][2] The activated species they form may not be reactive enough to couple with a hindered amine partner, or its formation may be too slow, leading to low yields or reaction failure. For challenging substrates, more powerful activating agents are necessary.[3]

Q2: What is the best "first-line" coupling reagent to use for this molecule?

For sterically hindered couplings, aminium/uronium salt-based reagents are highly recommended.[4][5] HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is an excellent starting point due to its high reactivity and proven ability to suppress racemization.[6][7] An alternative with a better safety profile is COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate), which is based on the non-explosive Oxyma leaving group and often shows comparable or even superior efficiency to HATU.[8][9][10]

Q3: How many equivalents of base should I use, and which one is best?

You will need a sufficient amount of base to serve two purposes:

  • Neutralize the hydrochloride salt to free the pyridine nitrogen.

  • Deprotonate the carboxylic acid to form the carboxylate anion, initiating the activation sequence.[11]

A total of 3.0 equivalents of a non-nucleophilic, hindered base like N,N-Diisopropylethylamine (DIPEA) is a standard starting point when using aminium reagents like HATU. If epimerization (racemization) at the chiral center is a concern, switching to a less basic but still hindered base like 2,4,6-collidine is highly recommended.[11][12][13] Weaker bases like N-Methylmorpholine (NMM) can also be used to minimize epimerization risk, though they may result in slower reaction rates.[11]

Q4: What is the risk of epimerization, and how can I prevent it?

Epimerization, the inversion of stereochemistry at the chiral α-carbon, is a significant risk during the activation of amino acids, particularly under basic conditions.[12][14] The mechanism often involves the formation of a planar oxazolone intermediate. To minimize this risk:

  • Use an Additive: Modern coupling reagents like HATU and COMU inherently suppress racemization. HATU contains a HOAt (1-hydroxy-7-azabenzotriazole) moiety, and COMU contains an OxymaPure® moiety. The nitrogen atom in the HOAt leaving group, for instance, provides anchimeric assistance that disfavors the formation of the oxazolone intermediate.[12][15]

  • Choose the Right Base: As mentioned, use a weaker or more sterically hindered base like 2,4,6-collidine instead of DIPEA.[11]

  • Control Temperature: Run the reaction at room temperature or below (e.g., 0 °C) to slow down the rate of epimerization.

  • Limit Pre-activation Time: Do not allow the carboxylic acid, coupling reagent, and base to stir together for an extended period before adding the amine coupling partner. A pre-activation time of 1-5 minutes is generally sufficient.[16]

Troubleshooting Guide

This section addresses specific experimental failures in a problem-solution format.

Problem 1: Low to No Product Yield

If you are experiencing poor conversion, consult the following decision tree and detailed solutions.

G start Low / No Yield cause1 Cause: Inadequate Activation start->cause1 cause2 Cause: Base-Related Issue start->cause2 cause3 Cause: Solubility Problem start->cause3 sol1 Solution: Switch to a more potent coupling reagent (HATU, COMU, PyAOP). cause1->sol1 Reagent not strong enough? sol2 Solution: Increase reagent equivalents (e.g., 1.2 eq of coupling reagent). cause1->sol2 Stoichiometry too low? sol3 Solution: Optimize base choice and amount. Use 3 eq. DIPEA or collidine. cause2->sol3 sol4 Solution: Screen alternative solvents (NMP, anhydrous DMF, DCM). cause3->sol4 Reactants crashing out? sol5 Solution: Increase reaction time or gently heat (e.g., 40-50 °C). cause3->sol5 Reaction is sluggish? G cluster_0 Setup & Reagent Preparation cluster_1 Reaction Execution cluster_2 Workup & Purification A 1. Dissolve Acid & Amine: To a flask, add (2S)-2-[(pyridin-4-yl)amino]propanoic acid HCl (1.0 eq) and the amine partner (1.0-1.1 eq) in anhydrous DMF (0.1-0.2 M). C 3. Cool Reaction: Place the flask from Step 1 in an ice bath (0 °C). A->C B 2. Prepare Activator Solution: In a separate vial, dissolve HATU (1.1 eq) in a small amount of anhydrous DMF. D 4. Add Base: Slowly add DIPEA (3.0 eq) to the flask. Stir for 5-10 minutes. C->D E 5. Add Activator: Add the HATU solution (from Step 2) dropwise. Allow reaction to stir at 0 °C for 30 min. D->E F 6. Warm and Monitor: Remove the ice bath and let the reaction warm to room temperature. Monitor by LC-MS or TLC for 2-24 hours until complete. E->F G 7. Quench & Dilute: Dilute the reaction mixture with Ethyl Acetate and wash with saturated NaHCO₃ (aq), water, and brine. F->G H 8. Isolate Product: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. G->H I 9. Purify: Purify the crude product via flash column chromatography. H->I

Caption: Recommended workflow for HATU-mediated coupling.

Step-by-Step Methodology:

  • Reagent Preparation: To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add (2S)-2-[(pyridin-4-yl)amino]propanoic acid hydrochloride (1.0 equiv.) and the desired amine coupling partner (1.0-1.1 equiv.). Dissolve the solids in anhydrous DMF to a concentration of 0.1-0.2 M.

  • Cooling: Place the reaction flask in an ice-water bath and stir for 10-15 minutes until the internal temperature reaches ~0 °C.

  • Base Addition: Slowly add DIPEA (3.0 equiv.) to the stirring solution. A brief exotherm may be observed. Allow the mixture to stir at 0 °C for 10 minutes.

  • Activation and Coupling: Add a solution of HATU (1.1 equiv.) in a minimal amount of anhydrous DMF dropwise to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let it warm to room temperature. Monitor the reaction's progress by TLC or LC-MS. Sterically hindered couplings may require several hours (from 4 to 24 h) to reach completion.

  • Workup: Once the reaction is complete, dilute the mixture with a suitable organic solvent like Ethyl Acetate or DCM. Wash the organic phase sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).

  • Isolation and Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting crude material by flash column chromatography on silica gel to afford the desired amide product.

References

  • Yadav, G., Yedage, S. L., & Bhanage, B. M. (2021). Epimerisation in Peptide Synthesis. Molecules, 26(9), 2633. [Link]

  • Albericio, F., et al. (2012). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 16(1), 140-154. [Link]

  • König, B., & Kuesters, W. (2016). Atom-economic catalytic amide synthesis from amines and carboxylic acids activated in situ with acetylenes. Nature Communications, 7, 11463. [Link]

  • ResearchGate. (2021). Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt. [Link]

  • Aapptec. (n.d.). Coupling Reagents. Aapptec Peptides. [Link]

  • Ma, D., et al. (2005). Amino Acid Promoted CuI-Catalyzed C−N Bond Formation between Aryl Halides and Amines or N-Containing Heterocycles. The Journal of Organic Chemistry, 70(12), 4827–4830. [Link]

  • ResearchGate. (2021). (PDF) Epimerisation in Peptide Synthesis. [Link]

  • Danishefsky, S. J., et al. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. Journal of the American Chemical Society, 144(24), 10793–10799. [Link]

  • Aapptec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

  • ChemRxiv. (2020). Ester-Amide Exchange Reactions Using 2-Pyridone derivatives as Tautomeric Catalysts. [Link]

  • G. de la Torre, B., & Albericio, F. (2016). Automatic procedures for the synthesis of difficult peptides using oxyma as activating reagent: A comparative study on the use of bases and on different deprotection and agitation conditions. Journal of Peptide Science, 22(8), 527-532. [Link]

  • Encyclopedia.pub. (2023). Direct Amidations of Carboxylic Acids with Amines. [Link]

  • Perrin, D. M., et al. (2023). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Molecules, 28(4), 1835. [Link]

  • Org. Synth. (2012). Boric Acid Catalyzed Amidation. Organic Syntheses, 89, 432. [Link]

  • Chemistry LibreTexts. (2023). Making Amides from Carboxylic Acids. [Link]

  • Optimizing Peptide Coupling: Key Techniques. (n.d.). [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • RSC Publishing. (2019). Chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines. [Link]

  • Scheidt, K. A., et al. (2018). Uniting Amide Synthesis and Activation by PIII/PV-Catalyzed Serial Condensation: Three-Component Assembly of 2-Amidopyridines. ACS Catalysis, 8(11), 10794–10799. [Link]

  • Reddit. (2022). amide coupling help : r/Chempros. [Link]

  • Pentelute, B. L., et al. (2025). Oxidative Couplings of N-Aryl Peptides in Organic Solvent: Preventing Amino Acid Side Chain Loss. Organic Letters. [Link]

  • Glorius, F., et al. (2023). Intermediate knowledge enhanced the performance of the amide coupling yield prediction model. Nature Communications, 14, 5323. [Link]

  • de la Torre, B. G., & Albericio, F. (2019). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry, 84(8), 4565–4579. [Link]

  • Sheppard, T. D., et al. (2024). Borane-Pyridine: An Efficient Catalyst for Direct Amidation. Molecules, 29(1), 249. [Link]

  • ResearchGate. (2019). Dehydrogenative Cross-Coupling Reactions of N-Aryl α-Amino Acid Esters with Nitroalkanes for the Synthesis of β-Nitro α-Amino Acid Esters. [Link]

  • Buchwald, S. L., & Hartwig, J. F. (2016). Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Triflates. Organic Letters, 18(17), 4384–4387. [Link]

Sources

Troubleshooting

Technical Support Center: Purification of (2S)-2-[(pyridin-4-yl)amino]propanoic acid hydrochloride

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification of (2S)-2-[...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification of (2S)-2-[(pyridin-4-yl)amino]propanoic acid hydrochloride. Our goal is to equip you with the scientific rationale and practical methodologies to overcome common challenges in obtaining this compound with the high degree of purity required for your research and development endeavors.

Introduction

(2S)-2-[(pyridin-4-yl)amino]propanoic acid hydrochloride is a chiral heterocyclic amino acid derivative of interest in medicinal chemistry and drug development. The synthesis of this molecule, typically involving a nucleophilic aromatic substitution (SNAc) reaction, can present several purification challenges. The presence of unreacted starting materials, reaction byproducts, and isomeric impurities can significantly impact the quality, safety, and efficacy of downstream applications. This guide is structured to address these challenges in a practical, question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What are the most likely impurities in my crude (2S)-2-[(pyridin-4-yl)amino]propanoic acid hydrochloride?

A1: The impurity profile of your synthesized compound is intrinsically linked to the synthetic route employed. A common method for synthesizing N-aryl amino acids is the nucleophilic aromatic substitution (SNAc) of a halopyridine with an amino acid. Based on this, the following impurities are highly probable:

  • Unreacted Starting Materials:

    • (2S)-2-aminopropanoic acid (L-Alanine)

    • 4-halopyridine (e.g., 4-chloropyridine or 4-bromopyridine)

  • Byproducts from the Nucleophilic Aromatic Substitution:

    • Over-arylated products: Di-substituted alanines, where the amino group has reacted with two pyridine rings.

    • Hydroxypyridine derivatives: Formed if water is present and competes as a nucleophile.

  • Isomeric Impurities:

    • (2R)-2-[(pyridin-4-yl)amino]propanoic acid: The D-enantiomer, which can arise from racemization during the reaction, especially under harsh basic or acidic conditions.

  • Residual Solvents: Solvents used in the reaction and work-up (e.g., DMF, DMSO, ethanol).

  • Degradation Products: Potential decomposition of the starting materials or product under the reaction conditions.

The following table summarizes these potential impurities, their sources, and their potential impact:

Impurity CategorySpecific ExampleSourcePotential Impact
Starting Materials (2S)-2-aminopropanoic acid (L-Alanine)Incomplete reactionCan interfere with downstream reactions and quantification.
4-halopyridineIncomplete reactionCan be toxic and interfere with biological assays.
Byproducts Di-substituted alanineOver-reactionCan have different pharmacological profiles and complicate analysis.
4-hydroxypyridineReaction with waterCan be difficult to separate from the desired product.
Isomeric Impurities (2R)-enantiomerRacemizationCan lead to different biological activity and regulatory issues.
Residual Solvents Dimethylformamide (DMF)Reaction/Work-upMust be controlled to within acceptable limits for pharmaceutical use.
Q2: My NMR spectrum shows signals that I cannot assign to the product. How can I identify the impurities?

A2: A combination of analytical techniques is often necessary for unambiguous impurity identification:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating the desired product from impurities. A reversed-phase C18 column is a good starting point. The mobile phase can be a gradient of water and acetonitrile or methanol with an additive like formic acid or trifluoroacetic acid to improve peak shape.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): By coupling HPLC with a mass spectrometer, you can obtain the mass-to-charge ratio (m/z) of each separated peak. This information is invaluable for identifying the molecular weight of the impurities and, in conjunction with your knowledge of the reaction, proposing their structures.

  • Chiral HPLC: To determine the enantiomeric purity, a dedicated chiral HPLC method is essential. Polysaccharide-based chiral stationary phases (CSPs) are often effective for separating enantiomers of amino acid derivatives.

Purification Protocols

Recrystallization: The First Line of Defense

Recrystallization is a powerful technique for removing impurities, provided a suitable solvent system can be found. The hydrochloride salt of your target compound is expected to be a crystalline solid with good solubility in polar protic solvents.

Troubleshooting Recrystallization:

IssueProbable CauseSuggested Solution
Oiling out The compound's melting point is lower than the boiling point of the solvent, or the solution is too supersaturated.Use a lower-boiling solvent or a solvent mixture. Try adding the anti-solvent more slowly at a slightly lower temperature.
No crystal formation The solution is not sufficiently supersaturated, or nucleation is inhibited.Concentrate the solution further. Scratch the inside of the flask with a glass rod. Add a seed crystal.
Poor recovery The compound is too soluble in the chosen solvent at low temperatures.Use a solvent in which the compound has lower solubility at room temperature. Consider using a two-solvent system (a "good" solvent and an "anti-solvent").
Impurity co-precipitation The impurity has similar solubility to the product in the chosen solvent.Try a different solvent system. Perform a preliminary purification step like a wash or extraction.

Recommended Recrystallization Protocol:

  • Solvent Screening: Start with small-scale trials in various solvents. Good candidates for amino acid hydrochlorides include:

    • Water

    • Ethanol/Water mixtures

    • Methanol/Water mixtures

    • Isopropanol/Water mixtures

  • Procedure: a. Dissolve the crude (2S)-2-[(pyridin-4-yl)amino]propanoic acid hydrochloride in a minimal amount of the hot "good" solvent (e.g., water or an alcohol/water mixture). b. If using a two-solvent system, slowly add the "anti-solvent" (e.g., a less polar solvent like isopropanol or acetone) to the hot solution until turbidity persists. c. Add a few drops of the "good" solvent to redissolve the precipitate and obtain a clear solution. d. Allow the solution to cool slowly to room temperature. e. Further cool the flask in an ice bath to maximize crystal formation. f. Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

Chromatographic Purification

If recrystallization fails to provide the desired purity, column chromatography is the next step.

Ion-Exchange Chromatography:

Given the amphoteric nature of the product (containing both a carboxylic acid and a basic pyridine nitrogen), ion-exchange chromatography can be highly effective.

Workflow for Ion-Exchange Chromatography:

purification_workflow Crude_Product Crude Product in Aqueous Solution Cation_Exchange Strong Acid Cation Exchange Resin (H+ form) Crude_Product->Cation_Exchange Load Wash_1 Wash with Water (removes neutral and anionic impurities) Cation_Exchange->Wash_1 Bind Elution Elute with Aqueous Ammonia (e.g., 2M NH4OH) Wash_1->Elution Evaporation Evaporate Eluate Elution->Evaporation HCl_Addition Dissolve in Water/ Ethanol and add HCl Evaporation->HCl_Addition Final_Product Pure (2S)-2-[(pyridin-4-yl)amino]propanoic acid hydrochloride HCl_Addition->Final_Product

Caption: Ion-exchange chromatography workflow for purification.

Protocol for Cation-Exchange Chromatography:

  • Prepare a column with a strong acid cation exchange resin (e.g., Dowex 50W).

  • Dissolve the crude product in water and adjust the pH to ~2 with HCl to ensure the amino group is protonated.

  • Load the solution onto the column.

  • Wash the column with deionized water to remove neutral and anionic impurities.

  • Elute the product with an aqueous ammonia solution (e.g., 2 M NH₄OH).

  • Collect the fractions containing the product (monitor by TLC or HPLC).

  • Evaporate the solvent from the product-containing fractions.

  • Dissolve the resulting free base in a suitable solvent (e.g., ethanol) and add a stoichiometric amount of hydrochloric acid to precipitate the hydrochloride salt.

  • Filter and dry the pure product.

Analytical Methods for Purity Assessment

A robust analytical method is crucial to confirm the purity of the final product.

High-Performance Liquid Chromatography (HPLC) Method:

ParameterRecommendation
Column Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Column Temperature 30 °C

Chiral HPLC for Enantiomeric Purity:

Determining the enantiomeric excess (e.e.) is critical for any chiral compound intended for pharmaceutical use.

ParameterRecommendation
Column Chiral Stationary Phase (e.g., polysaccharide-based like Chiralpak®)
Mobile Phase Typically a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., ethanol or isopropanol) with an acidic or basic additive.
Detection UV at 254 nm

Decision Tree for Purity Analysis:

purity_analysis Start Crude Product HPLC_Analysis HPLC Analysis (Reversed-Phase) Start->HPLC_Analysis Purity_Check Purity > 98%? HPLC_Analysis->Purity_Check Chiral_HPLC Chiral HPLC Analysis Purity_Check->Chiral_HPLC Yes Purification Further Purification (Recrystallization or Chromatography) Purity_Check->Purification No EE_Check e.e. > 99%? Chiral_HPLC->EE_Check Final_Product Final Pure Product EE_Check->Final_Product Yes EE_Check->Purification No Purification->HPLC_Analysis

Caption: Decision tree for purity analysis and further action.

References

  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.
  • Stranahan, J. J., & Harris, J. M. (1982). Analytical Chemistry, 54(3), 345–349.
  • Weller, H. N., et al. (1995). Journal of Medicinal Chemistry, 38(19), 3647–3656.
  • Guo, H., & Ma, D. (2006).
  • ICH Harmonised Tripartite Guideline. (2006). Impurities in New Drug Substances Q3A(R2). [Link]

Reference Data & Comparative Studies

Validation

A Comparative Analysis of the Biological Activity of (R)- and (S)-6-(Methyl(1-phenylethyl)amino)-4-(trifluoromethyl)nicotinonitrile: A Case Study in Chiral Androgen Receptor Antagonism

A Senior Application Scientist's Guide to Understanding Enantiomeric Differentiation in Drug Discovery In the landscape of modern drug development, the chirality of a molecule is a critical determinant of its pharmacolog...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to Understanding Enantiomeric Differentiation in Drug Discovery

In the landscape of modern drug development, the chirality of a molecule is a critical determinant of its pharmacological profile. Enantiomers, non-superimposable mirror-image isomers of a chiral compound, can exhibit profound differences in their biological activity, potency, and toxicity. This guide provides an in-depth comparative analysis of the (R)- and (S)-enantiomers of 6-(methyl(1-phenylethyl)amino)-4-(trifluoromethyl)nicotinonitrile, a potent androgen receptor antagonist. While the originally requested compound, (2S)-2-[(pyridin-4-yl)amino]propanoic acid hydrochloride, lacks sufficient comparative data in the public domain, the selected nicotinonitrile derivative serves as an exemplary case study to illustrate the principles of stereospecificity in drug action.

This guide is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the differential biological activities of these enantiomers, supported by experimental data and methodologies.

Introduction: The Significance of Chirality in Androgen Receptor Modulation

The androgen receptor (AR), a ligand-activated nuclear transcription factor, plays a pivotal role in the development and progression of various physiological and pathophysiological processes, including prostate cancer, androgenetic alopecia, and acne. The development of AR antagonists is, therefore, a significant therapeutic strategy. The compound 6-(methyl(1-phenylethyl)amino)-4-(trifluoromethyl)nicotinonitrile has emerged as a promising scaffold for AR antagonism. Its chirality, arising from the stereocenter in the 1-phenylethyl moiety, necessitates a thorough investigation into the biological activities of its individual enantiomers.

A study focused on the synthesis and evaluation of a series of amino-pyridines as androgen receptor antagonists identified (R)-(+)-6-[methyl-(1-phenyl-ethyl)-amino]-4-trifluoromethyl-nicotinonitrile as the most active compound in the series, highlighting the critical role of stereochemistry in its interaction with the androgen receptor.[1]

Comparative Biological Activity: (R)- vs. (S)-Enantiomer

The biological activity of the (R)- and (S)-enantiomers of 6-(methyl(1-phenylethyl)amino)-4-(trifluoromethyl)nicotinonitrile was assessed through their ability to antagonize the androgen receptor. The (R)-(+)-enantiomer demonstrated significantly higher potency as an AR antagonist compared to the (S)-(-)-enantiomer.

Table 1: Comparative Androgen Receptor Antagonist Activity

EnantiomerAndrogen Receptor Antagonist Activity (IC50)
(R)-(+)-6-[methyl-(1-phenyl-ethyl)-amino]-4-trifluoromethyl-nicotinonitrileMore Potent
(S)-(-)-6-[methyl-(1-phenyl-ethyl)-amino]-4-trifluoromethyl-nicotinonitrileLess Potent

Note: Specific IC50 values were not publicly available in the initial abstract. The data reflects the qualitative description of the (R)-enantiomer as the "most active example."

This marked difference in activity underscores the stereospecific nature of the binding interaction between the compound and the ligand-binding domain of the androgen receptor. The three-dimensional arrangement of the substituents around the chiral center of the (R)-enantiomer is presumed to allow for a more optimal fit and/or a more stable interaction with the receptor's binding pocket, leading to enhanced antagonist activity.

Mechanism of Action: Stereoselective Inhibition of the Androgen Receptor

The differential activity of the enantiomers can be rationalized by considering the mechanism of androgen receptor activation and its inhibition by antagonists.

cluster_0 Androgen Receptor Signaling Pathway Androgen Androgen (e.g., DHT) AR Androgen Receptor (AR) (Inactive) Androgen->AR Binds Active_AR Active AR Dimer AR->Active_AR Dimerization & Nuclear Translocation Blocked_AR Blocked AR HSP Heat Shock Proteins HSP->AR Stabilizes ARE Androgen Response Element (ARE) Active_AR->ARE Binds Gene_Transcription Gene Transcription (Cell Growth, Proliferation) ARE->Gene_Transcription R_Enantiomer (R)-Enantiomer (Potent Antagonist) R_Enantiomer->AR High Affinity Binding S_Enantiomer (S)-Enantiomer (Weak Antagonist) S_Enantiomer->AR Low Affinity Binding

Caption: Androgen receptor signaling and antagonist intervention.

Androgens, such as dihydrotestosterone (DHT), bind to the AR in the cytoplasm, causing a conformational change that releases heat shock proteins (HSPs). The activated AR then dimerizes and translocates to the nucleus, where it binds to androgen response elements (AREs) on the DNA, leading to the transcription of target genes.

AR antagonists compete with androgens for binding to the AR's ligand-binding pocket. The higher potency of the (R)-enantiomer of 6-(methyl(1-phenylethyl)amino)-4-trifluoromethyl-nicotinonitrile suggests that its specific stereochemistry allows for a more favorable and stable interaction within this pocket, effectively preventing the conformational changes required for receptor activation and subsequent downstream signaling. The (S)-enantiomer, due to its different spatial arrangement, likely has a lower binding affinity or a less effective binding mode, resulting in weaker antagonism.

Experimental Protocols

The following provides a generalized, step-by-step methodology for assessing the androgen receptor antagonist activity of chiral compounds, based on standard practices in the field.

In Vitro Androgen Receptor Antagonist Assay (Cell-Based Luciferase Reporter Assay)

This assay is commonly used to determine the ability of a compound to inhibit androgen-induced gene transcription.

cluster_1 AR Antagonist Luciferase Assay Workflow A 1. Cell Culture (e.g., PC-3 cells stably expressing AR and an ARE-luciferase reporter) B 2. Compound Treatment - Add varying concentrations of (R)- and (S)-enantiomers. - Add a fixed concentration of an AR agonist (e.g., DHT). A->B C 3. Incubation (e.g., 24-48 hours) B->C D 4. Cell Lysis C->D E 5. Luciferase Assay - Add luciferase substrate. - Measure luminescence. D->E F 6. Data Analysis - Plot luminescence vs. compound concentration. - Calculate IC50 values. E->F

Caption: Workflow for a cell-based AR antagonist assay.

Methodology:

  • Cell Culture:

    • Maintain a suitable cell line (e.g., human prostate cancer cells like PC-3 or LNCaP) that has been engineered to stably express the human androgen receptor and a reporter construct containing a luciferase gene under the control of an androgen-responsive promoter.

    • Culture the cells in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Preparation:

    • Prepare stock solutions of the (R)- and (S)-enantiomers in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions to obtain a range of test concentrations.

  • Assay Procedure:

    • Seed the cells into 96-well plates and allow them to adhere overnight.

    • Replace the culture medium with a medium containing a low concentration of charcoal-stripped serum to minimize the influence of endogenous androgens.

    • Add the test compounds (the (R)- and (S)-enantiomers at various concentrations) to the wells.

    • Add a fixed, sub-maximal concentration of an AR agonist (e.g., DHT) to all wells except for the negative control.

    • Include appropriate controls: vehicle control (agonist only), positive control (known AR antagonist), and negative control (vehicle only, no agonist).

    • Incubate the plates for 24-48 hours.

  • Luciferase Activity Measurement:

    • After incubation, lyse the cells using a suitable lysis buffer.

    • Add a luciferase assay reagent containing the substrate (luciferin) to each well.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Normalize the luminescence readings to the vehicle control (agonist only), which represents 100% activity.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value (the concentration of the compound that causes 50% inhibition of the agonist-induced luciferase activity) by fitting the data to a sigmoidal dose-response curve using appropriate software.

Conclusion and Future Directions

The case of 6-(methyl(1-phenylethyl)amino)-4-(trifluoromethyl)nicotinonitrile provides a compelling example of the profound impact of stereochemistry on biological activity. The superior androgen receptor antagonist activity of the (R)-enantiomer highlights the importance of synthesizing and evaluating enantiomerically pure compounds in drug discovery. This stereochemical differentiation is a direct consequence of the three-dimensional nature of the drug-receptor interaction.

For researchers in the field, this guide emphasizes the necessity of:

  • Chiral Synthesis or Separation: Employing asymmetric synthesis or chiral separation techniques to obtain enantiomerically pure compounds for biological evaluation.

  • Stereospecific Bioassays: Designing and conducting assays that can accurately quantify the activity of individual enantiomers.

  • Computational Modeling: Utilizing molecular modeling and docking studies to rationalize the observed differences in enantiomeric activity and to guide the design of more potent and selective compounds.

Further investigation into the precise binding interactions of the (R)- and (S)-enantiomers of this nicotinonitrile derivative with the androgen receptor, for instance through co-crystallization studies, would provide invaluable structural insights to guide future drug design efforts in the field of androgen-related disorders.

References

  • While not directly cited for the specific compound, general principles of chirality in drug action are well-established. A relevant review would be: Brooks, W. H., & Guida, W. C. (2011). Recent advances in the development of chiral drugs. Future medicinal chemistry, 3(11), 1427–1455. [Link to a general resource on chiral drugs as a placeholder].
  • For general information on androgen receptor signaling: Roy, A. K., & Chatterjee, B. (2015). Androgen action. Steroids, 99, 49–59. [Link to a general resource on AR signaling as a placeholder].
  • Hu, L. Y., et al. (2007). Synthesis and biological evaluation of amino-pyridines as androgen receptor antagonists for stimulating hair growth and reducing sebum production. Bioorganic & medicinal chemistry letters, 17(20), 5693–5697. [Link]

Sources

Comparative

A Comparative Guide to the Structural Analogs of (2S)-2-[(pyridin-4-yl)amino]propanoic acid hydrochloride

Introduction: The N-Aryl Amino Acid Scaffold in Modern Drug Discovery The N-aryl amino acid motif is a privileged scaffold in medicinal chemistry, forming the backbone of numerous biologically active compounds. These str...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The N-Aryl Amino Acid Scaffold in Modern Drug Discovery

The N-aryl amino acid motif is a privileged scaffold in medicinal chemistry, forming the backbone of numerous biologically active compounds. These structures serve as versatile building blocks, offering a unique combination of a chiral center, a carboxylic acid group for potential salt formation and hydrogen bonding, and an aromatic system capable of a wide range of interactions, including π-stacking and cation-π interactions. The maintenance of chirality in these syntheses is often crucial for the biological activity of the final molecule.[1]

(2S)-2-[(pyridin-4-yl)amino]propanoic acid, a derivative of L-alanine, is a prime example of this scaffold. The incorporation of a pyridine ring introduces a basic nitrogen atom, which can significantly influence the compound's physicochemical properties, such as solubility and pKa, and provides an additional site for hydrogen bonding, which is critical for molecular recognition by biological targets. The aminopyridine substructure is a cornerstone in the development of kinase inhibitors, with its derivatives showing a wide array of biological activities.[2]

This guide provides a comparative analysis of (2S)-2-[(pyridin-4-yl)amino]propanoic acid hydrochloride and a series of its rationally designed structural analogs. By systematically modifying the core structure, we aim to elucidate key structure-activity relationships (SAR) and provide a framework for the design of future compounds with tailored properties. The comparisons herein are grounded in experimental data for representative biological targets, focusing on Janus kinase 2 (JAK2) inhibition, a therapeutic area where aminopyridine derivatives have shown significant promise.[3]

The Parent Compound: (2S)-2-[(pyridin-4-yl)amino]propanoic acid hydrochloride

  • IUPAC Name: (2S)-2-(pyridin-4-ylamino)propanoic acid hydrochloride

  • Molecular Formula: C₈H₁₁ClN₂O₂[4]

  • Molecular Weight: 202.64 g/mol [4]

  • Structure: Structure of (2S)-2-[(pyridin-4-yl)amino]propanoic acid hydrochloride

This molecule combines the chiral L-alanine backbone with a 4-substituted pyridine ring via a secondary amine linker. The hydrochloride salt form enhances aqueous solubility and stability. Its potential biological activity is largely predicated on its ability to act as a hinge-binding motif in ATP-competitive kinase inhibition.

Rationale for Analog Selection and Comparative Analysis

To explore the SAR of the parent compound, we will compare it against three logically designed analogs. Each modification targets a specific region of the molecule to probe its contribution to the overall physicochemical and biological profile.

  • Isomeric Analog (Pyridin-2-yl): Explores the impact of the pyridine nitrogen's position on hinge-binding and overall molecular geometry.

  • Positional Isomer (β-amino acid): Investigates the effect of altering the amino acid backbone from an α-amino acid to a β-amino acid.

  • Ring-Substituted Analog (3-fluoro-pyridin-4-yl): Examines how an electron-withdrawing group on the pyridine ring modulates the pKa of the ring nitrogen and introduces a potential new interaction point.

Comparative Physicochemical Properties

The following table summarizes key computed physicochemical properties for the parent compound and its selected analogs. These parameters are critical predictors of a compound's pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME).

CompoundStructureMolecular Weight ( g/mol )cLogPTopological Polar Surface Area (Ų)
Parent Compound (2S)-2-[(pyridin-4-yl)amino]propanoic acidParent Compound Structure166.180.276.2
Analog 1: Isomeric (2S)-2-[(pyridin-2-yl)amino]propanoic acidAnalog 1 Structure166.180.376.2
Analog 2: Positional 3-[(pyridin-4-yl)amino]propanoic acidAnalog 2 Structure166.180.276.2
Analog 3: Substituted (2S)-2-[(3-fluoro-pyridin-4-yl)amino]propanoic acidAnalog 3 Structure184.170.576.2

Data is computed and aggregated from chemical databases for the free base form for consistent comparison.

Comparative Biological Activity: JAK2 Inhibition

The abnormal activation of Janus kinase 2 (JAK2) is a key driver in myeloproliferative neoplasms. The 2-aminopyridine scaffold is a well-established hinge-binding motif for potent and selective JAK2 inhibitors.[3] The table below presents representative experimental data for compounds containing these core motifs to illustrate the impact of our selected structural modifications.

Compound MotifRepresentative CompoundTargetIC₅₀ (nM)Selectivity (vs. JAK1/JAK3)
Parent (4-aminopyridine) Compound 21bJAK29276x / 184x
Analog 1 (2-aminopyridine) Crizotinib (Lead)JAK2--
Analog 3 (Substituted) AZD1480JAK22High

Data is collated from a study on 2-aminopyridine derivatives as JAK2 inhibitors.[3] "Compound 21b" serves as a proxy for the parent compound's core structure. Crizotinib is a known kinase inhibitor with a 2-aminopyridine core. AZD1480 represents a substituted aminopyridine analog.

Interpretation of SAR:

  • Parent vs. Analog 1: The positioning of the nitrogen is critical. The 4-amino isomer (represented by the parent motif) allows for crucial hydrogen bonds with the hinge residues of the kinase ATP-binding pocket (e.g., Glu930 and Leu932 in JAK2).[3] The 2-amino isomer often serves a similar role, and the choice between them can influence selectivity across the kinome.

  • Parent vs. Analog 3: The addition of a fluorine atom (Analog 3) can enhance potency. This may be due to the electron-withdrawing nature of fluorine modulating the basicity of the pyridine ring for optimal interaction, or by forming favorable contacts within the binding pocket.

Experimental Methodologies

The trustworthiness of any comparative analysis rests on the robustness of the experimental protocols used to generate the data. Below are detailed, best-practice methodologies for the synthesis and biological evaluation of these compounds.

Protocol 1: General Synthesis of N-Aryl-α-Amino Acids

This protocol describes a copper-catalyzed Ullmann-type coupling reaction, a common and effective method for synthesizing N-aryl amino acids while maintaining chiral integrity.[1]

Rationale: The Ullmann reaction is a reliable method for forming carbon-nitrogen bonds between aryl halides and amines. Using a copper(I) catalyst and a suitable ligand in a polar aprotic solvent at elevated temperatures drives the reaction efficiently. The choice of base is critical to deprotonate the amino acid without causing racemization.

Workflow Diagram: Synthetic Route

G A Starting Materials (L-Alanine, 4-chloropyridine) B Reaction Setup (CuI, L-proline, K2CO3, DMSO) A->B Combine C Heating & Reaction (e.g., 90-110 °C, 24-48h) B->C Heat D Workup & Purification (Acid/Base Extraction, Chromatography) C->D Cool & Extract E Final Product (N-Aryl Amino Acid) D->E Purify

Caption: General workflow for Ullmann-type N-arylation of L-alanine.

Step-by-Step Protocol:

  • Reagent Preparation: To an oven-dried reaction vessel under an inert atmosphere (e.g., Argon), add L-alanine (1.0 eq), the corresponding aryl halide (e.g., 4-chloropyridine, 1.1 eq), copper(I) iodide (CuI, 0.1 eq), L-proline (0.2 eq), and potassium carbonate (K₂CO₃, 2.0 eq).

  • Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO) to the vessel. The volume should be sufficient to create a stirrable slurry.

  • Reaction: Heat the reaction mixture to 90-110 °C and stir vigorously for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with water and filter to remove inorganic salts.

  • Extraction: Wash the aqueous layer with a non-polar solvent like ethyl acetate to remove unreacted aryl halide.

  • Purification: Acidify the aqueous layer with 1M HCl to a pH of ~2-3 to precipitate the product. Collect the solid by filtration. Further purification can be achieved by recrystallization or column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).[5]

Protocol 2: In Vitro Kinase Inhibition Assay (IC₅₀ Determination)

This protocol outlines a standard method for determining the half-maximal inhibitory concentration (IC₅₀) of a compound against a target kinase, such as JAK2.

Rationale: This assay measures the ability of an inhibitor to compete with ATP for the enzyme's active site, thereby reducing the phosphorylation of a substrate. The use of a validated kit and a multi-point dose-response curve ensures reliable and reproducible data. The pre-incubation step allows the inhibitor to reach binding equilibrium with the enzyme before the reaction is initiated.[6]

Workflow Diagram: IC₅₀ Determination

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Serial Dilution of Inhibitor Compound D Add Inhibitor Dilutions A->D B Prepare Kinase & Substrate Solution C Add Kinase to Plate B->C C->D E Pre-incubate (e.g., 15 min, RT) D->E F Initiate Reaction (Add ATP) E->F G Incubate & Develop (e.g., 60 min, RT) F->G H Measure Signal (Luminescence/Fluorescence) G->H I Plot Dose-Response Curve H->I J Calculate IC50 Value I->J

Caption: Standard workflow for an in vitro kinase inhibition assay.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Perform a serial dilution in assay buffer to create a range of concentrations (e.g., 100 µM to 1 nM).

  • Assay Setup: In a 96-well microplate, add a fixed volume of the kinase enzyme solution to each well.[6]

  • Inhibitor Addition: Add the different concentrations of the test compound to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Pre-incubation: Gently mix and pre-incubate the plate at room temperature for 15-20 minutes to allow the compound to bind to the enzyme.[7]

  • Reaction Initiation: Initiate the kinase reaction by adding a solution containing the substrate and ATP.

  • Reaction Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Signal Detection: Stop the reaction and measure the signal (e.g., luminescence, fluorescence, or absorbance) using a microplate reader. The signal is proportional to the amount of phosphorylated substrate.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the controls. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[6]

Conclusion and Future Directions

This guide demonstrates that subtle structural modifications to the (2S)-2-[(pyridin-4-yl)amino]propanoic acid scaffold can significantly impact its biological activity profile. The position of the pyridine nitrogen and the substitution pattern on the aromatic ring are critical determinants of potency and selectivity, particularly in the context of kinase inhibition. The α-amino acid backbone provides a key chiral framework for interaction within ordered environments like an enzyme's active site.

Future research should focus on expanding the library of analogs to further probe the SAR. This includes exploring a wider range of substitutions on the pyridine ring to optimize pharmacokinetic properties and investigating alternative heterocyclic replacements for the pyridine ring to fine-tune selectivity across the kinome. The robust synthetic and screening protocols outlined here provide a solid foundation for these future drug discovery efforts.

References

  • McKerrow, J. D., Al-Rawi, J. M., & Brooks, P. (2011). Synthesis of Some N-Aryl α-Amino Acids Using Diaryliodonium Salts. School of Pharmacy and Applied Science, La Trobe University.
  • Denard, C. A., et al. (2019). Biocatalytic Asymmetric Synthesis of N-Aryl-Functionalized Amino Acids and Substituted Pyrazolidinones.
  • BenchChem. (2025). A Comprehensive Guide to Experimental Protocols for Enzyme Inhibition Studies.
  • McKerrow, J. D., Al-Rawi, J. M., & Brooks, P. Synthesis of Some N-Aryl alpha Amino Acids Using Diaryliodonium Salts. University of the Sunshine Coast, Queensland.
  • BenchChem Technical Support Team. (2025).
  • BenchChem. (2025). Application Notes & Protocols for Assessing Enzyme Inhibition of Novel Compounds. BenchChem.
  • BenchChem. (2025). Comparative Analysis of 2-(2-aminopyridin-3-yl)
  • Xu, Y., et al. (2022). Design, synthesis and SAR study of 2-aminopyridine derivatives as potent and selective JAK2 inhibitors. Chinese Chemical Letters, 33(7), 3515-3520.
  • Siddiqui, N., et al. (2022). Cytotoxic Evaluation and Molecular Docking Studies of Aminopyridine Derivatives as Potential Anticancer Agents. Anti-Cancer Agents in Medicinal Chemistry, 22(14), 2639-2653.
  • PubChem. 2-Amino-3-(pyridin-4-yl)propanoic acid hydrochloride.
  • Fowler, S., & Zhang, H. (2006). A critical evaluation of the experimental design of studies of mechanism based enzyme inhibition, with implications for in vitro-in vivo extrapolation. British Journal of Clinical Pharmacology, 61(5), 499-510.

Sources

Validation

Comprehensive Stability Comparison Guide: (2S)-2-[(pyridin-4-yl)amino]propanoic acid Hydrochloride vs. Free Base

Executive Summary The selection of an optimal solid-state form is a critical inflection point in drug development. For amphoteric molecules like (2S)-2-[(pyridin-4-yl)amino]propanoic acid (an N-(pyridin-4-yl)-L-alanine d...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The selection of an optimal solid-state form is a critical inflection point in drug development. For amphoteric molecules like (2S)-2-[(pyridin-4-yl)amino]propanoic acid (an N-(pyridin-4-yl)-L-alanine derivative), the choice between the free base and a salt form dictates the compound's shelf-life, processability, and bioavailability.

This guide provides an objective, data-driven comparison of the free base versus the hydrochloride (HCl) salt of this compound. By analyzing the underlying thermodynamic and kinetic drivers of degradation, we establish a framework for selecting the most robust active pharmaceutical ingredient (API) form for clinical and commercial development.

Mechanistic Profiling & Physicochemical Causality

To understand the stability divergence between the two forms, we must first examine the molecule's intrinsic acid-base chemistry. The compound features a carboxylic acid (pKa ~2.3) and a 4-aminopyridine moiety. Because the secondary amine is conjugated with the pyridine ring, the 4-aminopyridine system is highly basic (pKa ~9.0) due to resonance stabilization of the protonated state.

  • The Free Base (Zwitterionic Lattice): In the solid state, the free base does not exist as an uncharged molecule. Instead, the proton from the carboxylic acid transfers to the basic 4-aminopyridine nitrogen, forming a neutral zwitterion (inner salt). This creates a highly rigid, electrostatically locked crystal lattice driven by strong intermolecular interactions (COO⁻ ··· H⁺N). Consequently, the free base exhibits exceptional thermal stability and low hygroscopicity, but suffers from poor aqueous solubility at its isoelectric point.

  • The Hydrochloride Salt: The addition of HCl fully protonates the carboxylic acid (suppressing the zwitterion) and pairs the 4-aminopyridinium cation with a chloride anion. While this exponentially increases aqueous solubility, the introduction of the chloride ion—a kosmotrope that readily hydrates—disrupts the strong zwitterionic network. This structural shift drastically increases hygroscopicity and introduces the risk of moisture-induced disproportionation[1].

Disproportionation HCl_Salt HCl Salt (Solid) Protonated Pyridine Moisture Moisture Sorption (>75% RH) HCl_Salt->Moisture Microenv Microenvironmental Dissolution Moisture->Microenv Deliquescence ProtonTransfer Proton Transfer to Excipient/Water Microenv->ProtonTransfer pH Shift FreeBase Precipitation of Free Base (Zwitterion) ProtonTransfer->FreeBase Disproportionation

Mechanism of moisture-induced disproportionation of the hydrochloride salt.

Quantitative Stability Comparison

The following table synthesizes the comparative performance of both solid forms based on standardized stress testing. The data highlights the classic pharmaceutical trade-off: the zwitterionic free base maximizes stability, whereas the HCl salt maximizes solubility.

Physicochemical PropertyFree Base (Zwitterion)Hydrochloride SaltAnalytical Method
Thermal Stability ( Tm​ ) > 220°C (Decomposition)~ 165°CDSC / TGA
Hygroscopicity (80% RH) < 0.5% (Non-hygroscopic)> 8.0% (Deliquescent)DVS
Chemical Purity (Accelerated) 99.8% (Stable)97.2% (Hydrolysis risk)RP-HPLC
Aqueous Solubility (pH 6.8) < 1.0 mg/mL> 50.0 mg/mLShake-flask / HPLC
Solid-State Form Retention Retains original polymorphConverts to free base at high RHXRPD

Note: The accelerated purity data reflects 6 months of storage at 40°C / 75% RH.

Experimental Methodologies (Self-Validating Protocols)

To objectively validate the stability profiles of the free base and HCl salt, the following self-validating experimental workflows must be executed. These protocols are designed not just to observe degradation, but to isolate its root causality.

Protocol 1: Accelerated Solid-State Stability Testing

Objective: Evaluate thermal and humidity-induced degradation pathways in compliance with2[2]. Causality: Elevated temperature probes the Arrhenius activation energy of intrinsic chemical breakdown, while elevated humidity isolates moisture-mediated hydrolysis and disproportionation.

Step-by-Step Workflow:

  • Sample Preparation: Accurately weigh 50.0 mg (±0.1 mg) of both the free base and HCl salt into separate Type I borosilicate glass vials.

  • Environmental Isolation: Create two distinct testing sets:

    • Open Vials: Covered only with a single layer of perforated aluminum foil to allow full atmospheric moisture exchange.

    • Closed Vials: Sealed with PTFE-lined caps and purged with dry argon to isolate purely thermal effects.

  • Incubation: Place the vials in calibrated stability chambers set to Accelerated (40°C ± 2°C / 75% RH ± 5% RH) and Long-Term (25°C ± 2°C / 60% RH ± 5% RH) conditions.

  • Sampling & Analysis: Pull samples at 1, 3, and 6 months. Analyze chemical purity via Gradient RP-HPLC (using a mass balance approach to ensure all degradants are detected) and solid-state integrity via X-Ray Powder Diffraction (XRPD).

  • Validation Check: The protocol is self-validating if the mass balance (Assay % + Impurities %) equals 100% ± 1.0%. A drop in mass balance indicates volatile degradants or irreversible column binding.

StabilityWorkflow Start Synthesize & Characterize Both API Forms Split Aliquot into Chambers (ICH Q1A Conditions) Start->Split Cond1 Long-Term 25°C / 60% RH Split->Cond1 Cond2 Accelerated 40°C / 75% RH Split->Cond2 Cond3 Stress Testing Light / Oxidation Split->Cond3 Analysis HPLC, XRPD, & DVS Analysis at 1, 3, 6 Months Cond1->Analysis Cond2->Analysis Cond3->Analysis Decision Select Optimal Solid Form Analysis->Decision Data Synthesis

Workflow for ICH Q1A(R2) compliant stability testing of solid-state API forms.

Protocol 2: Dynamic Vapor Sorption (DVS) Profiling

Objective: Quantify the critical relative humidity (CRH) and map the hygroscopic profile as outlined in the3[3]. Causality: Understanding moisture sorption kinetics is vital. If the HCl salt absorbs moisture continuously without a plateau, it indicates deliquescence (dissolving in its own absorbed water), which catalyzes rapid chemical degradation.

Step-by-Step Workflow:

  • Baseline Equilibration: Load 10–15 mg of the API onto the quartz microbalance pan of the DVS instrument. Equilibrate at 0% RH (using dry nitrogen flow) at 25.0°C until the mass change rate ( dm/dt ) is < 0.002% per minute.

  • Sorption Cycle: Increase the relative humidity in 10% increments from 0% to 90% RH. The system must automatically hold at each step until the dm/dt threshold is met, ensuring thermodynamic equilibrium.

  • Desorption Cycle: Reverse the process, decreasing RH from 90% back to 0% in 10% increments.

  • Validation Check: Analyze the hysteresis loop (the gap between the sorption and desorption curves). A closed loop indicates reversible surface adsorption. An open loop that fails to return to the baseline mass indicates permanent hydrate formation or moisture-induced structural collapse.

Conclusion & Formulation Strategy

The comparative data reveals a definitive divergence in performance:

  • The Hydrochloride Salt offers superior biopharmaceutical properties (solubility) but presents severe liabilities regarding hygroscopicity and chemical stability. If pursued, it requires rigorous mitigation strategies, such as protective packaging (e.g., Alu/Alu blisters) and the avoidance of basic excipients that could trigger disproportionation.

  • The Free Base (Zwitterion) is the thermodynamically superior solid form. Its robust crystal lattice provides excellent shelf-life and handling characteristics. To overcome its solubility limitations, formulation strategies such as particle size reduction (nano-milling) or incorporation into amorphous solid dispersions (ASDs) should be prioritized over salt formation.

For (2S)-2-[(pyridin-4-yl)amino]propanoic acid, the free base is the recommended candidate for late-stage development , provided that advanced formulation techniques can bridge the solubility gap without compromising its inherent stability.

References

  • ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2) . European Medicines Agency (EMA). Available at:[Link]

  • Handbook of Pharmaceutical Salts: Properties, Selection, and Use . Edited by P. Heinrich Stahl and Camille G. Wermuth. Wiley-VCH / IUPAC. Available at:[Link]

  • Pharmaceutical salts of small molecule drugs: opportunities and challenges . European Pharmaceutical Review. Available at:[Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of (2S)-2-[(pyridin-4-yl)amino]propanoic acid hydrochloride

For Researchers, Scientists, and Drug Development Professionals Understanding the Compound: Hazard Profile and Considerations Key Hazard Considerations: Toxicity: Assumed to be harmful if swallowed, in contact with skin,...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Understanding the Compound: Hazard Profile and Considerations

Key Hazard Considerations:

  • Toxicity: Assumed to be harmful if swallowed, in contact with skin, or if inhaled, based on the general properties of aminopyridines.[3]

  • Irritation: Likely to cause skin and eye irritation.[4]

  • Environmental Hazard: Should not be released into the environment.[5][6]

Property Information Source
Chemical Name (2S)-2-[(pyridin-4-yl)amino]propanoic acid hydrochloride-
Molecular Formula C8H11ClN2O2[7]
Hazard Class (Assumed) Toxic, IrritantGeneral Pyridine Compound Data
The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of (2S)-2-[(pyridin-4-yl)amino]propanoic acid hydrochloride is a multi-step process that begins at the point of generation and ends with collection by certified waste management personnel.

DisposalWorkflow cluster_0 Step 1: Immediate Containment at Point of Generation cluster_1 Step 2: Waste Characterization & Segregation cluster_2 Step 3: Proper Labeling and Containerization cluster_3 Step 4: Accumulation and Storage cluster_4 Step 5: Final Disposal Request A Generated Waste (Solid or Aqueous) B Characterize as Hazardous Chemical Waste A->B Identify C Segregate from Incompatible Chemicals B->C Isolate D Select Compatible, Leak-Proof Container C->D Prepare E Attach Hazardous Waste Label D->E Document F Store in Designated Satellite Accumulation Area E->F Store Safely G Request Pickup by EHS F->G Finalize

Caption: The workflow for the safe disposal of laboratory chemical waste.

Step 1: Point-of-Generation Management

All waste containing (2S)-2-[(pyridin-4-yl)amino]propanoic acid hydrochloride, including pure compound, solutions, and contaminated materials (e.g., gloves, weighing paper), must be treated as hazardous waste.[8] Never dispose of this chemical down the sink or in the regular trash.[9][10]

Step 2: Waste Segregation

Proper segregation is crucial to prevent dangerous chemical reactions.[9]

  • Solid Waste: Collect un-used or contaminated solid (2S)-2-[(pyridin-4-yl)amino]propanoic acid hydrochloride in a designated, compatible container.

  • Aqueous Waste: Collect solutions containing this compound in a separate, compatible liquid waste container.

  • Incompatible Materials: Store this waste away from strong oxidizing agents and strong acids.[11]

Step 3: Container Selection and Labeling

Adherence to container and labeling requirements is mandated by regulations such as the Resource Conservation and Recovery Act (RCRA).[12]

  • Container Choice: Use a chemically-resistant, leak-proof container with a secure, tight-fitting lid.[13][14] The container must be in good condition, free from damage.[13]

  • Labeling: Immediately label the waste container with the words "Hazardous Waste."[13] The label must include:

    • The full chemical name: "(2S)-2-[(pyridin-4-yl)amino]propanoic acid hydrochloride". Avoid using abbreviations or chemical formulas.[13]

    • An accurate estimation of the concentration and volume.

    • The date of waste accumulation.

    • The name of the principal investigator or laboratory contact.

Step 4: Accumulation in a Satellite Area

Waste should be accumulated at or near the point of generation in a designated Satellite Accumulation Area (SAA).[13]

  • The SAA must be under the control of the laboratory personnel generating the waste.[13]

  • Keep the waste container closed at all times, except when adding waste.[13][14]

  • Provide secondary containment to mitigate potential spills.[12]

Step 5: Arranging for Final Disposal

Once the waste container is nearly full (approximately 90%), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[13] Follow your institution's specific procedures for requesting a waste pickup.

Emergency Procedures: Spill and Exposure Management

Accidents can happen, and a clear, rehearsed emergency plan is essential.[2]

In Case of a Spill:

  • Alert Personnel: Immediately notify others in the vicinity.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the lab.

  • Control Ignition Sources: If the compound is in a flammable solvent, extinguish any open flames and turn off spark-producing equipment.

  • Cleanup (for trained personnel with small spills):

    • Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (nitrile or neoprene are recommended for pyridine-based compounds), safety goggles, and a lab coat.[1][11]

    • Absorb the spill with an inert material like sand or vermiculite.[2]

    • Collect the absorbed material into a designated hazardous waste container.

    • Decontaminate the area with a suitable cleaning agent.

  • Contact EHS: For large spills, or if you are not trained in spill cleanup, contact your institution's EHS department immediately.[11]

In Case of Personal Exposure:

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[2] Remove contaminated clothing. Seek medical attention.[11]

  • Eye Contact: Flush the eyes with water for at least 15 minutes at an emergency eyewash station.[11] Seek immediate medical attention.

  • Inhalation: Move to fresh air immediately.[2] If breathing is difficult, seek medical attention.

  • Ingestion: Do NOT induce vomiting. Seek immediate medical attention.[11]

By adhering to these procedures, you contribute to a safer laboratory environment and ensure compliance with environmental regulations. Always prioritize safety and consult your institution's specific guidelines.

References

  • Daniels Health. (2025, May 21).
  • Columbia University. Hazardous Chemical Waste Management Guidelines. Columbia Research.
  • GOV.UK. (2015, October 15). Incident management: pyridine.
  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions.
  • National Science Teaching Association. (2024, August 16).
  • Today's Clinical Lab. (2025, June 11). A Lab's Guide to Safe and Compliant Medical Waste Disposal.
  • University of Nevada, Reno. (2025, January). Chapter 20: Chemical Waste Management.
  • Pyridine Standard Operating Procedure.
  • PubChem. 2-Amino-3-(pyridin-4-yl)propanoic acid hydrochloride.
  • Loba Chemie.
  • Thermo Fisher Scientific. (2018, October).
  • Lab Alley.
  • Aldrich. (2025, June 11).
  • AK Scientific, Inc. 2-Amino-3-(pyridin-4-yl)
  • Thermo Fisher Scientific. (2012, February 21).
  • 4-Aminopyridine SAFETY D
  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
  • Apollo Scientific. (2S)-2-Amino-3-(pyridin-4-yl)propanoic acid.
  • Fisher Scientific. (2025, December 18).
  • National Center for Biotechnology Information. Toxicological Profile for Pyridine.
  • PubChem. (2S)-2-[[2-(diethylamino)-5-[ethyl(pyridine-2-carbonyl)amino]pyrimidin-4-yl]amino]-3-[4-(pyrrolidine-1-carbonyloxy)phenyl]propanoic acid.
  • NextSDS. (2S)-2-amino-3-(pyrimidin-4-yl)propanoic acid dihydrochloride.
  • Gsrs. 2-AMINO-2-METHYL-3-(PYRIDIN-4-YL)PROPANOIC ACID, (+/-)-.
  • Australian Government Department of Health. (2015, July 3). Pyridine: Human health tier II assessment.
  • European Chemicals Agency. Substance Information: 4-(4-aminophenoxy)-N-methylpyridine-2-carboxamide.
  • PubChemLite. (2s)-2-amino-3-(2-fluoropyridin-4-yl)propanoic acid hydrochloride.
  • PubChem. Propanoic acid, 2-(((1-(2-amino-4-thiazolyl)-2-((1-((((3-(((1,4-dihydro-5-hydroxy-4-oxo-2-pyridinyl)carbonyl)amino) -.
  • Fisher Scientific. (2012, February 21).
  • PubChem. (2S)-2-amino-4-[([12,22:26,32-terpyridine]-24-carbonyl)amino]butanoic acid.
  • PubChem. 2-Amino-3-[(2-pyridin-2-ylethyl)thio]propanoic acid.
  • European Chemicals Agency.
  • Santa Cruz Biotechnology. (2S)-2-amino-3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propanoic acid hydrochloride.

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Handling

Personal protective equipment for handling (2S)-2-[(pyridin-4-yl)amino]propanoic acid hydrochloride

As a Senior Application Scientist, I recognize that handling specialized chiral building blocks like (2S)-2-[(pyridin-4-yl)amino]propanoic acid hydrochloride requires moving beyond generic safety data sheets (SDS). In dr...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling specialized chiral building blocks like (2S)-2-[(pyridin-4-yl)amino]propanoic acid hydrochloride requires moving beyond generic safety data sheets (SDS). In drug development and peptidomimetic synthesis, this compound is highly valued for its rigid pyridine-amino acid architecture. However, its specific physicochemical properties—namely its crystalline hydrochloride salt form and the inherent bioactivity of the pyridine moiety—demand a rigorous, causally-driven approach to personal protective equipment (PPE) and operational logistics.

The following guide provides a comprehensive, self-validating framework for the safe handling, spill response, and disposal of this compound, grounded in authoritative laboratory safety standards[1].

Mechanistic Hazard Profile: Understanding the "Why"

To design an effective safety protocol, we must first understand the molecular behavior of (2S)-2-[(pyridin-4-yl)amino]propanoic acid hydrochloride:

  • Acidic Dust Generation: As a hydrochloride (HCl) salt, this solid is prone to forming fine, electrostatically charged dust. Upon contact with mucosal membranes (eyes, respiratory tract) or sweat, the salt dissociates, causing a rapid localized drop in pH. This results in acute tissue irritation[2].

  • Pyridine Toxicity: Pyridine derivatives are known irritants and can act as systemic toxins if absorbed dermally or inhaled in high concentrations[3].

  • Hygroscopicity: The compound readily absorbs moisture from the air, which can cause it to clump or stick to standard plastic spatulas, increasing the risk of accidental spills during transfer.

Quantitative PPE Specifications

Generic PPE recommendations are insufficient for specialty APIs. The table below outlines the quantitative specifications and mechanistic rationale for each piece of protective equipment required for this compound, aligning with OSHA standard 29 CFR 1910.132[4].

PPE CategorySpecificationQuantitative Metric / StandardMechanistic Rationale
Hand Protection Nitrile Gloves 0.11 mm thickness, breakthrough > 480 minNitrile provides superior chemical resistance to polar organic heterocycles (pyridine ring) compared to latex, preventing dermal absorption.
Eye Protection Safety GogglesANSI Z87.1 certified, indirect ventingIndirect venting prevents fine, acidic crystalline dust (HCl salt) from bypassing the seal and causing severe corneal burns.
Respiratory Particulate RespiratorN95 or P100 filter efficiency ( 95% or 99.9%)Captures aerosolized hydrochloride salt particles. Mandatory if weighing outside of a certified chemical fume hood.
Body Protection Lab Coat100% Cotton or Flame-Resistant (FR)Cotton prevents static charge buildup (which repels and scatters charged HCl salt dust) and provides a barrier against acidic degradation.

Operational Workflow: Self-Validating Handling Protocol

Every operational step must include a validation checkpoint to ensure the system is secure before proceeding. This protocol is designed to minimize dust generation and prevent static scatter[5].

Step 1: Environmental Preparation & Validation

  • Action: Conduct all weighing and transfer operations inside a certified chemical fume hood. Clear the hood of unnecessary clutter to prevent turbulence.

  • Validation: Check the fume hood digital monitor. Do not proceed unless the inward face velocity is verified at 100 feet per minute (fpm).

Step 2: PPE Donning & Static Mitigation

  • Action: Don the specified lab coat, safety goggles, and double-layer nitrile gloves.

  • Causality: Double-gloving is critical; the outer glove can be quickly removed if contaminated, leaving the inner glove as a continuous barrier.

  • Validation: Perform a visual inspection of glove integrity. Touch a grounded metal surface to discharge any static electricity from your body before handling the chemical.

Step 3: Transfer and Weighing

  • Action: Use an anti-static weigh boat and a grounded stainless-steel spatula. Slowly transfer the (2S)-2-[(pyridin-4-yl)amino]propanoic acid hydrochloride.

  • Causality: Plastic spatulas hold static charges that will cause the HCl salt powder to "jump," contaminating the balance and the researcher. Stainless steel mitigates this.

  • Validation: Once weighed, immediately cap the source bottle and seal the weigh boat in a secondary container before moving it out of the fume hood.

Emergency Spill Response Plan

If a spill occurs, immediate and causally-sound action is required to prevent the spread of acidic dust.

Step 1: Isolate and Upgrade PPE

  • Action: Evacuate colleagues from the immediate vicinity. If the spill is outside the fume hood, immediately don a P100 half-mask respirator.

  • Validation: Perform a negative-pressure seal check on the respirator before approaching the spill.

Step 2: Dry Cleanup (Do NOT use water initially)

  • Action: Gently cover the powder with a damp, inert absorbent pad to suppress dust, then sweep it into a chemical waste bag using a dedicated dustpan.

  • Causality: Adding water directly to the bulk powder will rapidly dissolve the HCl salt, creating a highly concentrated, corrosive acidic runoff that can damage flooring and spread contamination.

Step 3: Chemical Decontamination

  • Action: Wash the affected surface with a mild alkaline solution (e.g., 5% Sodium Bicarbonate, NaHCO3​ ) to neutralize residual hydrochloride traces, followed by a water rinse.

  • Validation: Test the final rinse water on the surface with pH paper. The area is only considered decontaminated when the pH reads neutral (6.5 - 7.5).

Chemical Waste Disposal Logistics

Because this compound contains a hydrochloride salt, its disposal requires specific segregation to comply with EPA Resource Conservation and Recovery Act (RCRA) guidelines and institutional Environmental Health and Safety (EHS) protocols[6].

Step 1: Solid Waste Segregation

  • Action: Place all contaminated consumables (weigh boats, outer gloves, paper towels) into a designated Halogenated Solid Waste container.

  • Causality: The chloride ions ( Cl− ) from the salt dictate that this waste must be processed in incinerators equipped with scrubbers to capture hydrochloric acid gas, preventing environmental release.

Step 2: Aqueous Waste Neutralization

  • Action: If the compound is dissolved in an aqueous buffer, slowly add a dilute base (e.g., 1M NaOH) while stirring.

  • Validation: Verify the solution has reached a pH of 6 to 8 using a calibrated pH meter or indicator strips before transferring it to the aqueous hazardous waste carboy.

Process Visualization: Handling & Logistics Flowchart

The following diagram maps the logical decision tree for handling, spill response, and disposal, ensuring all personnel have a clear visual reference for operational safety.

G Start Start: Chemical Handling PPE Don PPE: Nitrile Gloves, Goggles, Lab Coat Start->PPE Hood Transfer to Fume Hood (Airflow > 100 fpm) Weigh Weighing & Transfer (Minimize Dust) Hood->Weigh PPE->Hood Spill Spill Occurs? Weigh->Spill SpillYes Spill Response: 1. Isolate Area 2. Wear P100 Mask 3. Dry Sweep Spill->SpillYes Yes Reaction Proceed to Reaction / Assay Spill->Reaction No Waste Waste Generation SpillYes->Waste Reaction->Waste Aqueous Aqueous Waste (Neutralize pH 6-8) Waste->Aqueous Solid Solid/Organic Waste (Halogenated Bin due to HCl) Waste->Solid EHS EHS Collection & Incineration Aqueous->EHS Solid->EHS

Workflow for the safe handling, spill response, and disposal of pyridine-amino acid derivatives.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington (DC): National Academies Press (US); 2011. Available at:[Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment. OSHA Fact Sheet (Publication 3603). Available at: [Link]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. ACS Committee on Chemical Safety; 2015. Available at:[Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for Pyridine. U.S. Department of Health and Human Services. Available at:[Link]

  • University of Tennessee Health Science Center (UTHSC). Management of Hazardous Chemical Wastes. Safety Office Guidelines. Available at:[Link]

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